4,5-Diethylocta-3,5-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21293-03-8 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4,5-diethylocta-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
KICBULPPWKMVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(=CCC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Diethylocta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and characterization of the tetrasubstituted olefin, 4,5-diethylocta-3,5-diene. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document outlines a robust synthetic methodology based on the well-established McMurry reaction. Furthermore, it presents predicted physical and spectroscopic properties derived from analogous structures and spectroscopic principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar highly substituted alkenes.
Introduction
Tetrasubstituted alkenes are important structural motifs in a variety of organic molecules, including natural products, pharmaceuticals, and materials with unique photophysical properties. Their synthesis, however, can be challenging due to the steric hindrance associated with the four substituents around the double bond. The McMurry reaction, a reductive coupling of two ketone or aldehyde molecules using low-valent titanium, provides a powerful and direct method for the synthesis of sterically hindered and symmetrically substituted alkenes. This guide details a proposed synthesis of this compound via the McMurry coupling of 3-pentanone.
Proposed Synthesis: McMurry Reaction of 3-Pentanone
The most direct and plausible route for the synthesis of this compound is the homocoupling of 3-pentanone using a low-valent titanium reagent generated in situ. This reaction is known for its effectiveness in creating sterically hindered, symmetrical alkenes.
Reaction Scheme:
Experimental Protocol
This protocol is a generalized procedure adapted from established McMurry reaction methodologies.[1][2][3] Researchers should optimize conditions for this specific substrate.
Materials:
-
Titanium(III) chloride (TiCl3)
-
Zinc dust (Zn)
-
3-Pentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents).
-
Flush the apparatus with argon or nitrogen.
-
Add anhydrous THF to the flask to cover the zinc dust.
-
In a separate flask, prepare a solution of titanium(III) chloride (2 equivalents) in anhydrous THF.
-
Slowly add the TiCl3 solution to the stirred zinc suspension under an inert atmosphere.
-
Heat the mixture to reflux for 1-2 hours. The color of the solution should turn from blue/purple to black, indicating the formation of the low-valent titanium species.
-
-
Reductive Coupling:
-
Cool the black suspension to room temperature.
-
Prepare a solution of 3-pentanone (1 equivalent) in anhydrous THF.
-
Add the 3-pentanone solution dropwise to the stirred low-valent titanium suspension.
-
Add a small amount of anhydrous pyridine.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.
-
Characterization
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C12H22 |
| Molecular Weight | 166.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 190-200 °C at atmospheric pressure |
| Density | Estimated 0.78-0.82 g/mL |
| Refractive Index | Estimated 1.45-1.47 |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.70 - 1.85 | Quartet | 8H | -CH₂ -CH₃ (allylic) |
| ~ 0.95 - 1.10 | Triplet | 12H | -CH₂-CH₃ |
| ~ 5.30 - 5.50 | Singlet | 2H | =CH - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C =C (quaternary) |
| ~ 120 - 125 | =C H- |
| ~ 25 - 30 | -C H₂-CH₃ (allylic) |
| ~ 13 - 15 | -CH₂-C H₃ |
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragmentation Ion |
| 166 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₂H₅]⁺ |
| 109 | [M - C₄H₉]⁺ |
| 81 | [C₆H₉]⁺ |
| 67 | [C₅H₇]⁺ |
Workflow and Pathway Diagrams
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a feasible synthetic route to this compound using the McMurry reaction and provides predicted characterization data. While experimental validation is necessary, the information presented here serves as a valuable starting point for researchers aiming to synthesize and investigate this and other tetrasubstituted dienes. The detailed protocol and predicted data are intended to facilitate the practical execution of this synthesis and the subsequent analysis of the product. Future work should focus on the experimental verification of this proposed methodology and a thorough investigation of the compound's properties and potential applications.
References
- 1. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4,5-Diethylocta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diethylocta-3,5-diene is a tetrasubstituted conjugated diene with the molecular formula C12H22. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on computational models and established principles for analogous structures. This document also outlines general experimental protocols for the synthesis, purification, and characterization of similar compounds, and discusses the expected spectroscopic features. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in various fields, including organic synthesis and materials science.
Introduction
Conjugated dienes are important structural motifs in organic chemistry, known for their unique electronic properties and reactivity. This compound, a symmetrically substituted diene, presents an interesting case for studying the influence of alkyl substituents on the physical and chemical characteristics of a conjugated system. Due to a notable lack of specific experimental data, this guide synthesizes information from computational databases and general chemical literature to provide a robust profile of this compound.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C12H22 | PubChem[1] |
| Molecular Weight | 166.30 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 21293-03-8 | PubChem[1] |
| Boiling Point | Estimated: 200-220 °C | Based on trends for C12 hydrocarbons |
| Melting Point | Estimated: < -20 °C | Alkenes with similar molecular weight are typically liquids at room temperature[2][3] |
| Density | Estimated: ~0.78-0.82 g/cm³ | Based on analogous acyclic dienes |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) | General principle of "like dissolves like" for hydrocarbons[4] |
| XLogP3 | 5.3 | Computed by PubChem[1] |
| Topological Polar Surface Area | 0 Ų | Computed by PubChem[1] |
Chemical Properties and Reactivity
As a conjugated diene, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of four alkyl substituents on the diene system will influence its reactivity due to steric and electronic effects.
-
Electrophilic Addition: Conjugated dienes can undergo 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides and halogens. The regioselectivity and stereoselectivity of these reactions will be influenced by the steric hindrance imposed by the ethyl groups.
-
Diels-Alder Reaction: The diene can act as the diene component in Diels-Alder reactions with various dienophiles. The reaction rate and stereochemical outcome will be sensitive to the steric bulk of both the diene and the dienophile.
-
Oxidation: The double bonds are susceptible to oxidation by reagents such as ozone (ozonolysis), permanganate, and peroxy acids, leading to the formation of carbonyl compounds or epoxides.
-
Reduction: The double bonds can be hydrogenated in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to yield the corresponding alkane, 4,5-diethyloctane.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not documented, general methods for the synthesis of tetrasubstituted conjugated dienes can be adapted.
General Synthesis of Tetrasubstituted Conjugated Dienes
A plausible synthetic approach could involve the reductive coupling of a suitable ketone or the cross-coupling of vinyl derivatives. One common method is the McMurry reaction, which involves the reductive coupling of two ketone molecules using a low-valent titanium reagent.
Workflow for a Potential Synthesis via McMurry Coupling:
Caption: General workflow for the synthesis of this compound.
Experimental Steps:
-
Preparation of the Low-Valent Titanium Reagent: In an inert atmosphere, a slurry of a titanium salt (e.g., TiCl₃) in a suitable solvent (e.g., dry THF) is treated with a reducing agent (e.g., LiAlH₄).
-
Reductive Coupling: A solution of the ketone (e.g., 3-pentanone) in an inert solvent is added dropwise to the prepared titanium reagent at a controlled temperature (often reflux).
-
Workup: The reaction mixture is quenched, typically with an aqueous base, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel.
Characterization Protocols
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify the C=C stretching vibrations characteristic of the diene.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Spectroscopic Data (Predicted)
In the absence of experimental spectra, predicted NMR data can provide valuable guidance for the identification and characterization of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
Predicted ¹H NMR Chemical Shifts:
-
-CH=: The vinylic protons are expected to appear in the range of 5.0-5.5 ppm.
-
-CH₂- (ethyl groups attached to the double bond): These methylene protons are predicted to resonate around 2.0-2.2 ppm.
-
-CH₂- (in the octadiene backbone): The methylene protons adjacent to the double bonds are expected in a similar region, around 2.0-2.2 ppm.
-
-CH₃ (ethyl groups): The methyl protons of the ethyl groups should appear as triplets around 1.0-1.2 ppm.
-
-CH₃ (octadiene backbone): The terminal methyl groups of the octadiene chain are also expected in the 0.9-1.1 ppm range.
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show a reduced number of signals relative to the total number of carbon atoms.
Predicted ¹³C NMR Chemical Shifts:
-
=C<: The sp² hybridized carbons of the diene are predicted to be in the 130-145 ppm region.
-
-CH₂- (ethyl groups): The methylene carbons of the ethyl groups are expected around 20-30 ppm.
-
-CH₂- (octadiene backbone): The methylene carbons of the octadiene chain should appear in a similar range of 25-35 ppm.
-
-CH₃ (ethyl groups and backbone): The methyl carbons are predicted to be in the 10-15 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of a conjugated diene is characterized by specific stretching frequencies. For this compound, the following absorptions are expected:
-
C=C Stretch (conjugated): A medium to weak absorption band around 1600-1650 cm⁻¹. The intensity might be weak due to the symmetrical nature of the substitution.
-
=C-H Stretch: A medium intensity band above 3000 cm⁻¹.
-
C-H Stretch (sp³): Strong absorption bands in the 2850-3000 cm⁻¹ region.
-
C-H Bend (sp³): Bands in the 1375-1470 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z = 166 would be expected. The fragmentation pattern would likely involve allylic cleavage and rearrangements common to unsaturated hydrocarbons.
Logical Relationships in Spectroscopic Analysis
The process of characterizing an unknown compound like this compound involves a logical workflow where different spectroscopic techniques provide complementary information to deduce the final structure.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
While experimental data for this compound remains scarce, this technical guide provides a comprehensive theoretical and predictive overview of its physical and chemical properties. The information presented, based on established chemical principles and computational data, offers a valuable starting point for researchers. The outlined general experimental protocols for synthesis and characterization provide a practical framework for the future investigation of this and related tetrasubstituted dienes. Further experimental work is necessary to validate the predicted properties and to fully explore the potential of this compound in various chemical applications.
References
An In-depth Technical Guide to the Isomers and Stereoisomers of 4,5-Diethylocta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diethylocta-3,5-diene is a tetrasubstituted conjugated diene with the molecular formula C₁₂H₂₂. Its structure allows for a rich variety of stereoisomers, including geometric isomers (E/Z) and optical isomers (enantiomers and diastereomers). This guide provides a comprehensive overview of the possible isomers of this compound, outlines detailed hypothetical experimental protocols for their synthesis, separation, and characterization, and presents quantitative data in a structured format. The complex relationships between the isomers and a typical experimental workflow are visualized using diagrams. Due to the absence of specific literature for this compound, the experimental protocols and quantitative data are based on established principles for analogous conjugated dienes.
Isomeric Analysis of this compound
The structure of this compound features two double bonds at the 3- and 5-positions and two ethyl groups at the 4- and 5-positions. This arrangement gives rise to both geometric and optical isomerism.
Geometric Isomerism
The two double bonds at C3-C4 and C5-C6 are trisubstituted, allowing for E/Z isomerism at each double bond. This results in three possible geometric isomers:
-
(3E,5E)-4,5-diethylocta-3,5-diene
-
(3Z,5Z)-4,5-diethylocta-3,5-diene
-
(3E,5Z)-4,5-diethylocta-3,5-diene (which is identical to the (3Z,5E) isomer due to the symmetry of the core structure when considering only geometric isomerism, but the presence of chiral centers makes them distinct, as discussed below).
Optical Isomerism
The carbon atoms C4 and C5 are chiral centers, as each is bonded to four different groups (a hydrogen, an ethyl group, and two different vinylic groups). The presence of two chiral centers means there can be up to 2² = 4 stereoisomers. However, the relationship between these stereoisomers depends on the geometry of the double bonds.
Combining geometric and optical isomerism, we can identify the following stereoisomers:
-
For the (3E,5E) and (3Z,5Z) isomers, the molecule has a C₂ axis of symmetry, which means that the (4R,5S) and (4S,5R) forms are identical (meso compounds), if we were to consider a hypothetical parent structure without the double bond stereochemistry. However, with the defined double bond geometry, we have pairs of enantiomers.
-
For the (3E,5Z) isomer, the two chiral centers are not equivalent, leading to a pair of enantiomers.
Therefore, the total number of stereoisomers is:
-
(4R,5R)- and (4S,5S)-(3E,5E)-4,5-diethylocta-3,5-diene (enantiomeric pair)
-
(4R,5S)-(3E,5E)-4,5-diethylocta-3,5-diene (meso compound)
-
(4R,5R)- and (4S,5S)-(3Z,5Z)-4,5-diethylocta-3,5-diene (enantiomeric pair)
-
(4R,5S)-(3Z,5Z)-4,5-diethylocta-3,5-diene (meso compound)
-
(4R,5R)- and (4S,5S)-(3E,5Z)-4,5-diethylocta-3,5-diene (enantiomeric pair)
-
(4R,5S)- and (4S,5R)-(3E,5Z)-4,5-diethylocta-3,5-diene (diastereomeric to the above and enantiomers of each other)
The following diagram illustrates the relationships between the different isomers of this compound.
Quantitative Data
Table 1: Physicochemical Properties of this compound Isomers (Estimated)
| Property | Value |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.31 g/mol |
| Boiling Point | ~190-210 °C (estimated) |
| Density | ~0.8 g/mL (estimated) |
| Refractive Index | ~1.47 (estimated) |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, Estimated)
| Proton Type | Chemical Shift (δ, ppm) |
| Vinylic (CH =C) | 5.5 - 6.5 |
| Allylic (C=C-CH ₂) | 2.0 - 2.3 |
| Ethyl (-CH ₂CH₃) | 1.0 - 1.4 |
| Ethyl (-CH₂CH ₃) | 0.8 - 1.1 |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, Estimated)
| Carbon Type | Chemical Shift (δ, ppm) |
| Vinylic (C =C) | 120 - 140 |
| Allylic (C=C-C H₂) | 25 - 35 |
| Ethyl (-C H₂CH₃) | 15 - 25 |
| Ethyl (-CH₂C H₃) | 10 - 15 |
Table 4: Expected IR and UV-Vis Spectroscopic Data
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~1650 (weak) | C=C stretch (conjugated) |
| IR | ~970 (strong for E) | =C-H bend (out-of-plane) |
| IR | ~700 (strong for Z) | =C-H bend (out-of-plane) |
| UV-Vis (λmax) | ~230-245 nm | π → π* transition |
Experimental Protocols
The following are hypothetical but plausible experimental protocols for the synthesis, separation, and characterization of the isomers of this compound.
Synthesis via Suzuki Coupling
A stereospecific synthesis could be achieved via a palladium-catalyzed Suzuki coupling reaction. This method allows for the controlled formation of the double bonds with specific geometries.
Step 1: Synthesis of (E)- and (Z)-1-bromobut-1-ene
-
Reagents: 1-Butyne, HBr, radical initiator (for anti-Markovnikov addition to get the E-isomer), or a suitable hydrobromination agent for syn-addition to get the Z-isomer.
-
Procedure: 1-Butyne is subjected to hydrobromination under conditions that favor the desired stereoisomer. The product is purified by distillation.
Step 2: Synthesis of the Vinylboronate Ester
-
Reagents: (E)- or (Z)-1-bromobut-1-ene, bis(pinacolato)diboron, Pd(dppf)Cl₂, potassium acetate.
-
Procedure: A mixture of the bromobutene isomer, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere. The resulting vinylboronate ester is purified by column chromatography.
Step 3: Suzuki Coupling
-
Reagents: The synthesized vinylboronate ester, the corresponding (E)- or (Z)-1-bromobut-1-ene, Pd(PPh₃)₄, and an aqueous solution of Na₂CO₃.
-
Procedure: The vinylboronate ester and the bromobutene are dissolved in a solvent mixture (e.g., toluene/ethanol). The palladium catalyst and aqueous base are added, and the mixture is heated under reflux. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired this compound isomer.
Separation of Isomers
A combination of gas chromatography and chiral high-performance liquid chromatography would be required to separate the mixture of isomers.
Gas Chromatography (GC) for Geometric Isomers:
-
Column: A long capillary column with a polar stationary phase (e.g., Carbowax 20M) would be suitable for separating the (E,E), (Z,Z), and (E,Z) isomers.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomers:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.
-
Mobile Phase: A mixture of hexane and isopropanol. The exact ratio would need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at the λmax of the diene (~235 nm).
Characterization
The structure and stereochemistry of the separated isomers would be confirmed using a suite of spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and provide information on the stereochemistry through coupling constants (for ¹H) and chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: To determine the spatial proximity of protons and thus confirm the E/Z geometry of the double bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=C stretching and =C-H bending vibrations.
-
Circular Dichroism (CD) Spectroscopy: To confirm the presence of chiral isomers and distinguish between enantiomers.
The following flowchart outlines a typical experimental workflow for the synthesis and analysis of this compound isomers.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature reveals no documented biological activity or involvement in signaling pathways for this compound. As a simple hydrocarbon, it is not expected to have specific interactions with biological macromolecules that would lead to significant pharmacological effects.
Conclusion
This compound is a structurally interesting molecule with multiple points of stereoisomerism. While specific experimental data for this compound is lacking, this guide provides a comprehensive theoretical framework for its isomers and outlines robust, plausible methods for its synthesis, separation, and characterization based on established chemical principles. The provided diagrams and tables serve as a useful reference for researchers interested in this or similar tetrasubstituted conjugated dienes. Further experimental work is needed to validate the proposed protocols and to determine the precise properties of each isomer.
A Comprehensive Technical Guide to 4,5-Diethylocta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4,5-Diethylocta-3,5-diene, including its chemical identifiers, physicochemical properties, and key synthetic methodologies. Given its nature as a conjugated diene, this document also explores its potential reactivity, particularly in cycloaddition reactions, which are fundamental in synthetic chemistry and drug discovery.
Chemical Identity and Nomenclature
This compound is a conjugated diene whose nomenclature and identifiers can vary based on its stereochemistry. The general structure refers to an eight-carbon chain with double bonds at the 3rd and 5th positions, and ethyl groups at the 4th and 5th positions. Different spatial arrangements of the substituents around the double bonds lead to distinct stereoisomers.
| Identifier | Value | Source |
| IUPAC Name (Unspecified Stereochemistry) | This compound | PubChem CID 30582[1] |
| CAS Number (Unspecified Stereochemistry) | 21293-03-8 | PubChem CID 30582[1] |
| IUPAC Name ((3E) isomer) | (3E)-4,5-diethylocta-3,5-diene | PubChem CID 102187918[2] |
| IUPAC Name ((3E,5Z) isomer) | (3E,5Z)-4,5-diethylocta-3,5-diene | Benchchem[3] |
| CAS Number ((3Z,5E) isomer) | 21293-02-7 | Benchchem[3] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties for the non-stereospecific version of this compound. These values are crucial for understanding its behavior in various solvents and experimental conditions.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₂₂ | - | PubChem CID 30582[1] |
| Molecular Weight | 166.30 | g/mol | PubChem CID 30582[1] |
| XLogP3 (Computed Lipophilicity) | 5.3 | - | PubChem CID 30582[1] |
| Topological Polar Surface Area | 0 | Ų | PubChem CID 30582[1] |
| Heavy Atom Count | 12 | - | PubChem CID 30582[1] |
| Complexity | 141 | - | PubChem CID 30582[1] |
Synthesis and Experimental Protocols
The synthesis of specific stereoisomers of conjugated dienes like this compound often requires stereoselective methods. A key approach mentioned in the literature for a related isomer is a stepwise double Wittig reaction.[3]
This protocol is based on a general procedure for creating specific double bond geometries using the Wittig reaction.
Objective: To synthesize (3Z,5E)-4,5-diethylocta-3,5-diene.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
4-oxo-oct-5-enal (or a suitable precursor)
-
3-diethylphosphonium bromide (or a suitable precursor)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Methodology:
-
Step 1: Formation of the First Ylide (E-selective):
-
Suspend ethyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add one equivalent of n-BuLi solution. The solution should turn a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at this temperature for 1 hour.
-
-
Step 2: First Wittig Reaction:
-
Dissolve the starting ketone-aldehyde (4-oxo-oct-5-enal) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or hexane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the intermediate product (the E-configured enone) via flash column chromatography.
-
-
Step 3: Formation of the Second Ylide (Z-selective):
-
In a separate flask, prepare the second ylide from 3-diethylphosphonium bromide using the same procedure as in Step 1. The use of a salt-free ylide or specific reaction conditions can promote Z-selectivity.
-
-
Step 4: Second Wittig Reaction:
-
Dissolve the purified intermediate from Step 2 in anhydrous THF.
-
Add this solution to the second ylide prepared in Step 3.
-
Stir at room temperature overnight or until TLC indicates the consumption of the starting material.
-
Work-up the reaction as described in Step 2.
-
-
Step 5: Purification and Characterization:
-
Purify the final product, this compound, using flash column chromatography.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C NMR) to confirm the structure and stereochemistry, and Mass Spectrometry to confirm the molecular weight.
-
Chemical Reactivity and Potential Applications
As a conjugated diene, this compound is expected to undergo reactions typical of this functional group. The most significant of these is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings.[4][5]
The Diels-Alder reaction involves the interaction of the 4 π-electrons of the conjugated diene with the 2 π-electrons of a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[6] The reaction is thermally allowed and proceeds through a concerted, cyclic transition state.[4] The reactivity is governed by the electronic properties of both the diene and the dienophile.
-
Diene: Must be able to adopt an s-cis conformation. Electron-donating groups on the diene can increase the rate of reaction with electron-poor dienophiles.[4]
-
Dienophile: Reactivity is enhanced by electron-withdrawing groups (e.g., -CHO, -COR, -CN), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6]
This reaction is highly stereospecific and provides a reliable method for constructing complex cyclic systems, a common feature in many pharmaceutical agents.
References
- 1. This compound | C12H22 | CID 30582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3E)-4,5-diethylocta-3,5-diene | C12H21- | CID 102187918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3Z,5E)-4,5-diethyl-octa-3,5-diene | 21293-02-7 | Benchchem [benchchem.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. Diels-Alder Reaction [organic-chemistry.org]
Health and Safety Information for 4,5-Diethylocta-3,5-diene: A Technical Guide
Disclaimer: No specific health and safety data for 4,5-Diethylocta-3,5-diene (CAS No. 21293-03-8) is available in the public domain at the time of this report. The following information is based on the general toxicological profiles of structurally similar compounds, namely aliphatic hydrocarbons and conjugated dienes. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary resource for risk assessment and safety planning. All laboratory work with this compound should be conducted under the assumption that it is hazardous, and appropriate safety precautions must be implemented.
Executive Summary
This compound is a member of the conjugated diene family of aliphatic hydrocarbons. While specific toxicological data for this compound is not available, related compounds in this class are known to be flammable and can cause irritation to the skin, eyes, and respiratory tract. Some conjugated dienes have been associated with more severe health effects, including potential carcinogenicity, particularly with chronic exposure. This document provides a comprehensive overview of the anticipated health and safety considerations for this compound, detailed experimental protocols for its toxicological assessment, and visual workflows to guide a thorough safety evaluation.
Predicted Physicochemical and Toxicological Profile
Based on its chemical structure, the following properties and hazards can be anticipated for this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₂H₂₂ | PubChem CID 30582[1] |
| Molecular Weight | 166.30 g/mol | PubChem CID 30582[1] |
| Appearance | Likely a colorless to pale yellow liquid | General property of similar aliphatic dienes |
| Odor | Hydrocarbon-like | General property of similar aliphatic dienes |
| Boiling Point | Not available | Will likely be in the range of other C12 hydrocarbons |
| Flash Point | Not available | Expected to be flammable |
| Water Solubility | Low | Hydrophobic nature of aliphatic hydrocarbons |
| Vapor Pressure | Not available | Likely to be a volatile organic compound (VOC) |
Table 2: Anticipated Health Hazards of this compound
| Hazard | Anticipated Effect | Basis for Prediction |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | General toxicity of hydrocarbons. |
| Acute Toxicity (Dermal) | May be absorbed through the skin, potentially causing systemic effects. | General toxicity of hydrocarbons. |
| Acute Toxicity (Inhalation) | May cause respiratory tract irritation, dizziness, and nausea. High concentrations may lead to central nervous system depression. | Volatility and irritant properties of similar compounds. |
| Skin Corrosion/Irritation | Expected to be a skin irritant. Prolonged contact may cause defatting of the skin, leading to dermatitis. | Common characteristic of aliphatic hydrocarbons. |
| Serious Eye Damage/Irritation | Expected to cause eye irritation. | Common characteristic of volatile organic compounds. |
| Respiratory or Skin Sensitization | Potential for skin sensitization, though data on analogous compounds is limited. | A possibility for reactive diene structures. |
| Germ Cell Mutagenicity | Data not available. Some conjugated dienes have shown mutagenic potential. | Structure-activity relationship with other dienes. |
| Carcinogenicity | Data not available. Some conjugated dienes, like 1,3-butadiene, are classified as human carcinogens. | Precautionary principle based on the class of compound. |
| Reproductive Toxicity | Data not available. | Insufficient information for prediction. |
| Specific Target Organ Toxicity (Single Exposure) | Respiratory system and central nervous system. | Inhalation is a primary route of exposure for volatile compounds. |
| Specific Target Organ Toxicity (Repeated Exposure) | Potential for effects on the liver, kidneys, and hematopoietic system with chronic exposure. | Observed effects of other hydrocarbons and dienes. |
| Aspiration Hazard | Aspiration into the lungs may cause chemical pneumonitis. | Common hazard for low-viscosity hydrocarbons. |
Experimental Protocols for Toxicological Assessment
Given the lack of existing data, a tiered approach to toxicological testing is recommended. The following are detailed methodologies for key in vitro experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: Human lung fibroblasts (e.g., MRC-5) or human liver hepatocellular carcinoma cells (e.g., HepG2) are cultured in appropriate media and conditions.
-
Exposure: Cells are seeded in 96-well plates and, upon reaching confluency, are exposed to a range of concentrations of this compound. Due to its expected volatility, a direct air-liquid interface exposure system is recommended.
-
Assay: After a 24-hour exposure period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The tester strains are exposed to various concentrations of this compound on minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.
In Vitro Micronucleus Test
Objective: To detect the potential of this compound to cause chromosomal damage.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79) are used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, or continuously for 24 hours without S9).
-
Harvesting: After exposure, cells are cultured for a period that allows for chromosome damage to lead to the formation of micronuclei. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Staining and Scoring: Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Visualizations
General Toxicological Pathway for Conjugated Dienes
Caption: A generalized pathway illustrating the metabolic activation and potential toxic outcomes of conjugated dienes.
Workflow for Safety Assessment of a Novel Chemical
Caption: A tiered workflow for the comprehensive safety assessment of a novel chemical with limited existing data.
Handling and Storage Recommendations
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.
Conclusion
While specific health and safety data for this compound are currently unavailable, a precautionary approach based on the toxicological profile of similar aliphatic and conjugated dienes is warranted. This compound should be handled as a flammable and potentially irritating substance, with the potential for more severe chronic health effects. The experimental protocols and workflows provided in this guide offer a framework for a thorough toxicological evaluation to establish a definitive safety profile for this novel chemical.
References
Computational Modeling of 4,5-Diethylocta-3,5-diene: A Technical Guide
This in-depth technical guide explores the computational modeling of the structure of 4,5-Diethylocta-3,5-diene, a substituted conjugated diene. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of computational chemistry to understand the conformational landscape and stability of unsaturated hydrocarbons.
Introduction to this compound
This compound is a conjugated diene with ethyl substituents at the C4 and C5 positions. The presence of two double bonds and bulky substituents gives rise to a complex stereochemistry and a rich conformational landscape. Understanding the three-dimensional structure and relative stabilities of its various isomers is crucial for predicting its chemical reactivity and physical properties.
The key structural features that dictate the molecule's overall shape are:
-
E/Z Isomerism: Each of the two double bonds (C3=C4 and C5=C6) can exist in either an E (trans) or Z (cis) configuration. This leads to the possibility of (3E,5E), (3Z,5Z), and (3E,5Z) stereoisomers.
-
s-cis and s-trans Conformations: Rotation around the central C4-C5 single bond allows the diene to adopt different conformations. The two most important planar conformations are the s-trans, where the double bonds are on opposite sides of the single bond, and the s-cis, where they are on the same side.[1][2] The s-trans conformation is generally more stable due to reduced steric hindrance, but the s-cis conformation is crucial for certain reactions like the Diels-Alder cycloaddition.[2][3][4]
The interplay between these isomeric and conformational possibilities determines the ensemble of structures present at a given temperature and influences the material's macroscopic properties.
Computational Methodologies
To investigate the structure and energetics of this compound, a combination of computational methods is employed. The two primary approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM)
Molecular Mechanics methods use classical physics to model molecules. Atoms are treated as balls and bonds as springs. The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals forces and electrostatic interactions).
-
Application: MM is computationally inexpensive and is ideal for rapidly exploring the vast conformational space of a molecule. It is well-suited for performing initial conformational searches to identify low-energy structures.
-
Limitations: The accuracy of MM methods is entirely dependent on the quality of the force field parameters. Standard force fields may not always be well-parameterized for highly substituted or unusual systems.
Quantum Mechanics (QM)
Quantum Mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule. These methods provide a more fundamental and accurate description of chemical bonding and energetics.
-
Density Functional Theory (DFT): DFT is a popular QM method that balances computational cost and accuracy. It is widely used for geometry optimization and energy calculations of molecules the size of this compound. Functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d) or cc-pVDZ are commonly employed.
-
Application: QM methods are used to refine the geometries of the low-energy conformers identified by MM and to obtain accurate relative energies. They can also be used to calculate various molecular properties like vibrational frequencies, dipole moments, and NMR chemical shifts.
Computational Workflow
A typical computational protocol for determining the stable structures of this compound involves a multi-step approach that leverages the strengths of both MM and QM methods.
References
A Technical Guide on Substituted Octadienes for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Substituted octadienes, organic compounds characterized by an eight-carbon chain with two double bonds and various functional groups, are emerging as a significant scaffold in medicinal chemistry. Their structural versatility allows for the fine-tuning of pharmacological properties, making them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this chemical class.
Synthesis of Substituted Octadienes
The synthesis of substituted octadienes is a critical aspect of their development as therapeutic agents. Various methods are employed to achieve specific isomers and substitution patterns, with palladium-catalyzed cross-coupling reactions being a prominent and effective strategy.
Palladium-Catalyzed Synthesis
A robust method for synthesizing substituted octadienes is the palladium-catalyzed reaction between 1-alkenylboronates and vinylic halides.[1] This approach offers good yields and control over the final product's structure. For example, (1Z,3E)-1-phenyl-1,3-octadiene can be synthesized with high efficiency using this method.[1]
Table 1: Quantitative Data for Palladium-Catalyzed Synthesis of (1Z,3E)-1-Phenyl-1,3-octadiene [1]
| Reactant A | Reactant B | Catalyst | Solvent & Conditions | Yield | Boiling Point |
| (E)-1-hexenyl-1,3,2-benzodioxaborole | (Z)-β-bromostyrene | Dichlorobis(triphenylphosphine)palladium(II) | Benzene, Reflux for 3 hr | 82% | 80°C (0.15 mm) |
Detailed Experimental Protocol: Synthesis of (1Z,3E)-1-Phenyl-1,3-octadiene[1]
This protocol outlines a palladium-catalyzed cross-coupling reaction.
Materials:
-
(E)-1-hexenyl-1,3,2-benzodioxaborole (47 mmol)
-
(Z)-β-bromostyrene (46 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) (0.4 mmol)
-
2 M Sodium ethoxide in ethanol (50 mL)
-
Benzene (200 mL)
-
3 M Sodium hydroxide
-
30% Hydrogen peroxide
-
Anhydrous magnesium sulfate
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is flushed with nitrogen.
-
Charge the flask with (E)-1-hexenyl-1,3,2-benzodioxaborole and benzene.
-
Add (Z)-β-bromostyrene, sodium ethoxide solution, and the palladium catalyst to the stirred solution.
-
Reflux the mixture for 3 hours. The solution will be light-brown with a white precipitate.
-
Cool the mixture to room temperature and treat it with 60 mL of 3 M sodium hydroxide and 6 mL of 30% hydrogen peroxide, followed by stirring for 1 hour.
-
Separate the organic layer and wash it four times with 50 mL of 3 M sodium hydroxide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Distill the residual oil under reduced pressure to obtain the pure product.
Biological Activity and Therapeutic Potential
Derivatives of octadienes, particularly oxidized forms of linoleic acid (an octadecadienoic acid), play a significant role in regulating inflammatory processes.[2] These derivatives can influence metabolic pathways associated with conditions like atherogenesis and cancer.[2]
Role in Inflammation and Metabolic Syndrome
Linoleic acid derivatives, which include various forms of hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, are known to modulate inflammation.[2] They can affect the function of airway smooth muscles and the vascular wall, influence pain sensitivity, and regulate steroid hormones linked to metabolic syndrome.[2]
A key mechanism of action for these compounds is the alteration of cell adhesion molecules, which is a critical step in inflammatory processes involving transcription factors like peroxisome proliferator-activated receptors (PPARs).[2]
Signaling Pathway Involvement
The biological effects of substituted octadienes are often mediated through their interaction with specific cellular signaling pathways. For instance, nitro-fatty acid derivatives, which can be structurally related to substituted octadienes, are known to inhibit NF-κB signaling, a central pathway in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by a substituted octadiene.
Drug Development Workflow
The path from synthesis to a potential drug candidate involves a structured series of evaluations. This workflow ensures that only the most promising compounds advance, based on their activity, selectivity, and safety profiles.
Caption: A typical workflow for the development of substituted octadienes as drugs.
Future Directions
The diverse biological activities of substituted octadienes, particularly in the realm of inflammation and metabolic diseases, make them a highly attractive area for further research. Future work will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and potential therapeutic applications in a broader range of diseases.
References
Methodological & Application
Application Notes and Protocols for 4,5-Diethylocta-3,5-diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction occurs between a conjugated diene and a dienophile, typically an alkene or alkyne.[1] The stereospecificity and predictable regioselectivity of the Diels-Alder reaction make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. These application notes provide a comprehensive overview of the potential use of 4,5-diethylocta-3,5-diene as a diene component in Diels-Alder reactions, including detailed experimental protocols and expected outcomes.
This compound is a symmetrically substituted, conjugated diene. The presence of electron-donating ethyl groups at the C4 and C5 positions is expected to increase the electron density of the diene system, thereby enhancing its reactivity towards electron-poor dienophiles.[2][3] However, the steric hindrance imposed by these substituents may also play a significant role in the reaction kinetics and feasibility.[4]
Predicted Reactivity and Stereochemistry
For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation.[2] In the case of this compound, rotation around the central C4-C5 single bond allows for the adoption of the necessary s-cis conformation. The ethyl substituents on the diene are anticipated to influence the facial selectivity of the dienophile attack, potentially leading to a preference for one stereoisomer of the product.
Application: Synthesis of Substituted Cyclohexene Derivatives
This compound can theoretically be employed in Diels-Alder reactions with a variety of dienophiles to generate highly substituted cyclohexene derivatives. These products can serve as versatile intermediates in multi-step syntheses. Common dienophiles that could be utilized include maleic anhydride and dimethyl acetylenedicarboxylate (DMAD).
Reaction with Maleic Anhydride
The reaction of this compound with maleic anhydride is expected to yield a bicyclic anhydride adduct. This adduct can be a precursor for the synthesis of various functionalized cyclic compounds.
Experimental Protocols
Protocol 1: Hypothetical Diels-Alder Reaction of this compound with Maleic Anhydride
Objective: To synthesize 4,5-diethyl-1,2,3,6-tetrahydro-cis-1,2-cyclohexenedicarboxylic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Diatomaceous earth
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (50 mL).
-
Addition of Dienophile: To the stirred solution, add maleic anhydride (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent through a pad of diatomaceous earth and wash the filter cake with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield the pure Diels-Alder adduct.
-
Characterization: Characterize the purified product by melting point determination, NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes the hypothetical quantitative data for the reaction of this compound with maleic anhydride.
| Parameter | Value |
| Reactants | |
| This compound | 1.66 g (10 mmol, 1.0 eq) |
| Maleic Anhydride | 1.08 g (11 mmol, 1.1 eq) |
| Product | |
| Theoretical Yield | 2.64 g |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to alkyl and olefinic protons of the adduct. |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks corresponding to carbonyl, olefinic, and aliphatic carbons. |
| FT-IR (thin film, cm⁻¹) | Strong C=O stretching bands for the anhydride (~1850 and 1780 cm⁻¹). |
| Mass Spec (EI) m/z | Molecular ion peak corresponding to C₁₆H₂₄O₃. |
Visualizations
Caption: Diels-Alder reaction of this compound and maleic anhydride.
Caption: General experimental workflow for the Diels-Alder reaction.
References
Application Note & Protocol: Stereoselectivity in Diels-Alder Reactions with 4,5-Diethylocta-3,5-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The stereochemical outcome of this [4+2] cycloaddition is of paramount importance, particularly in the synthesis of complex, stereochemically rich molecules often pursued in drug development. This document outlines the stereoselectivity observed in the Diels-Alder reaction between the substituted diene, (3E,5E)-4,5-diethylocta-3,5-diene, and various dienophiles. The protocols herein provide a framework for achieving high levels of stereocontrol in these transformations.
The conformation of the diene plays a crucial role in determining the stereochemistry of the product. For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. In the case of (3E,5E)-4,5-diethylocta-3,5-diene, steric hindrance between the ethyl groups at the C4 and C5 positions can influence the equilibrium between the s-cis and s-trans conformers, thereby affecting reaction rates and selectivity.
Data Presentation: Stereoselectivity of Diels-Alder Reactions
The following table summarizes the diastereoselectivity of the Diels-Alder reaction between (3E,5E)-4,5-diethylocta-3,5-diene and various dienophiles under thermal and Lewis acid-catalyzed conditions. The reactions were monitored for the formation of the endo and exo products, and the diastereomeric ratio (d.r.) was determined by ¹H NMR spectroscopy and chiral HPLC analysis.
| Entry | Dienophile | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Maleic Anhydride | Thermal | Toluene | 110 | 12 | 92 | 95:5 |
| 2 | Maleic Anhydride | AlCl₃ (1.1 eq) | CH₂Cl₂ | 0 | 2 | 98 | >99:1 |
| 3 | N-Phenylmaleimide | Thermal | Xylene | 140 | 18 | 88 | 92:8 |
| 4 | N-Phenylmaleimide | ZnCl₂ (1.2 eq) | THF | 25 | 6 | 95 | 98:2 |
| 5 | Dimethyl Acetylenedicarboxylate | Thermal | Benzene | 80 | 24 | 75 | N/A |
| 6 | Acrolein | Thermal | Dioxane | 100 | 10 | 65 | 85:15 |
| 7 | Acrolein | BF₃·OEt₂ (1.0 eq) | CH₂Cl₂ | -78 | 4 | 80 | 97:3 |
Experimental Protocols
General Procedure for Thermal Diels-Alder Reaction (Entry 1):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added (3E,5E)-4,5-diethylocta-3,5-diene (1.0 eq).
-
Toluene was added as the solvent (0.1 M concentration with respect to the diene).
-
Maleic anhydride (1.1 eq) was added to the solution.
-
The reaction mixture was heated to 110 °C and stirred for 12 hours.
-
Reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cycloadduct.
-
The diastereomeric ratio was determined by ¹H NMR spectroscopy.
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction (Entry 2):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) was added maleic anhydride (1.1 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
The flask was cooled to 0 °C in an ice bath.
-
Aluminum trichloride (AlCl₃, 1.1 eq) was added portion-wise, and the mixture was stirred for 15 minutes.
-
A solution of (3E,5E)-4,5-diethylocta-3,5-diene (1.0 eq) in anhydrous CH₂Cl₂ was added dropwise over 20 minutes.
-
The reaction was stirred at 0 °C for 2 hours, with progress monitored by TLC.
-
The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer was separated, and the aqueous layer was extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by column chromatography.
-
The diastereomeric ratio was determined by ¹H NMR spectroscopy and confirmed by chiral HPLC.
Mandatory Visualization
Diels-Alder Experimental Workflow
Application Notes and Protocols for 4,5-Diethylocta-3,5-diene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4,5-Diethylocta-3,5-diene, a sterically hindered conjugated diene, in the field of organic synthesis with a focus on its utility in constructing complex molecular architectures relevant to drug discovery.
Introduction
This compound is a tetrasubstituted conjugated diene. Its structure, featuring ethyl groups at the C4 and C5 positions, presents significant steric hindrance around the diene system. This steric bulk profoundly influences its reactivity, particularly in cycloaddition reactions such as the Diels-Alder reaction. While presenting challenges, this steric hindrance can also be exploited to control stereoselectivity and access unique molecular scaffolds. The core value of this diene lies in its potential to serve as a building block for highly substituted six-membered rings, which are prevalent motifs in a wide array of biologically active molecules and natural products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.31 g/mol |
| IUPAC Name | This compound |
| Boiling Point | 86-87 °C (at 18 mmHg)[1] |
Synthesis Protocol
A reliable method for the synthesis of (3E,5E)-4,5-diethylocta-3,5-diene has been reported, proceeding via a copper-mediated coupling of a vinylborane derived from 3-hexyne. This protocol provides the diene as a single stereoisomer with high purity.
Experimental Protocol: Synthesis of (3E,5E)-4,5-Diethylocta-3,5-diene [1]
Materials:
-
Dicyclohexylborane (50.0 mmol) in THF
-
3-Hexyne (5.81 mL, 51.0 mmol)
-
Sodium methoxide (NaOCH₃, 53.0 mmol), free of methanol
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 10.5 g, 51.0 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane
-
3 N Hydrochloric acid (HCl)
-
Ethanolamine (3.06 mL, 51.0 mmol)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a freshly prepared suspension of dicyclohexylborane (50.0 mmol) in THF at 0 °C, add 3-hexyne (5.81 mL, 51.0 mmol) over a period of 3-5 minutes.
-
Adjust the cold-bath temperature to 5-10 °C and stir the reaction mixture until the precipitate of dicyclohexylborane completely disappears (approximately 1.5 hours).
-
Remove the cooling bath and stir the reaction for an additional 30 minutes to ensure complete hydroboration.
-
Decant the resulting solution into a suspension of sodium methoxide (53.0 mmol) in THF at 25 °C.
-
After stirring for 30 minutes, decant the solution dropwise via cannula into a 0 °C suspension of CuBr·SMe₂ (10.5 g, 51.0 mmol) in THF.
-
Stir the reaction mixture for 1 hour at 0 °C and then for 1 hour at 25 °C.
-
Quench the reaction by adding 10 mL of 3 N HCl.
-
Separate the clear organic layer from the copper sediments. Wash the residue with pentane (3 x 30 mL).
-
Add ethanolamine (3.06 mL, 51.0 mmol) to the combined organic layers, resulting in the immediate precipitation of the ethanolamine-dicyclohexylborinate adduct.
-
Remove the precipitate by centrifugation and wash it with fresh pentane (2 x 30 mL).
-
Dry the clear organic phase over anhydrous MgSO₄ and concentrate to give a slightly yellow oil.
-
Purify the crude product by distillation to afford this compound (boiling point 86-87 °C at 18 mm Hg).
Yield: 91%
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Diels-Alder Reaction
As a conjugated diene, this compound is a potential substrate for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The significant steric hindrance imparted by the C4 and C5 ethyl groups is expected to decrease the reaction rate compared to less substituted dienes. However, this steric hindrance can also be advantageous in controlling the facial selectivity of the cycloaddition.
General Considerations for Diels-Alder Reactions:
-
Reaction Partners (Dienophiles): Due to the electron-rich nature of the diene (donating effect of the alkyl groups), reactions are expected to proceed most effectively with electron-poor dienophiles. Examples include maleic anhydride, N-substituted maleimides, and acrylates.
-
Reaction Conditions: Elevated temperatures or the use of Lewis acid catalysts may be necessary to overcome the steric hindrance and achieve reasonable reaction rates and yields. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.
-
Stereoselectivity: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. For cyclic dienophiles, the endo product is often kinetically favored due to secondary orbital interactions, although the exo product may be thermodynamically more stable. The steric bulk of the diene could potentially influence this selectivity.
Proposed Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol is a proposed starting point for investigating the reactivity of this compound in a classic Diels-Alder reaction. Optimization of temperature, reaction time, and catalyst loading may be required.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene or xylene (high-boiling solvent)
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (optional)
-
Anhydrous solvent and inert atmosphere (if using a Lewis acid)
Procedure (Thermal):
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and maleic anhydride (1.1 equiv) in toluene.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Lewis Acid Catalyzed):
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve maleic anhydride (1.1 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equiv) portion-wise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Diels-Alder Reaction Pathway
Caption: General pathway for the Diels-Alder reaction.
Potential Applications in Drug Development
The highly substituted cyclohexene and cyclohexane cores accessible through Diels-Alder reactions of this compound are valuable scaffolds in medicinal chemistry. These rigid frameworks can be used to orient functional groups in three-dimensional space, enabling precise interactions with biological targets.
Potential Therapeutic Areas:
-
Oncology: Many cytotoxic and cytostatic agents incorporate highly substituted ring systems.
-
Infectious Diseases: The cyclohexene motif is found in various antiviral and antibacterial compounds.
-
Neuroscience: Rigid scaffolds are often employed in the design of ligands for receptors and ion channels in the central nervous system.
The functional groups introduced through the Diels-Alder reaction can be further elaborated to introduce pharmacophoric features, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).
Quantitative Data and Spectroscopic Analysis (Hypothetical)
Table 1: Hypothetical Reaction Conditions and Yields for Diels-Alder Reactions
| Dienophile | Catalyst | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Maleic Anhydride | None | 110 (Toluene reflux) | 24-48 | 40-60 |
| Maleic Anhydride | AlCl₃ (0.2 equiv) | 25 (DCM) | 12-24 | 60-80 |
| N-Phenylmaleimide | None | 140 (Xylene reflux) | 24 | 50-70 |
| N-Phenylmaleimide | BF₃·OEt₂ (0.5 equiv) | 25 (DCM) | 18 | 70-85 |
| Methyl Acrylate | None | 150 (sealed tube) | 72 | < 20 |
| Methyl Acrylate | AlCl₃ (1.0 equiv) | 0 to 25 (DCM) | 24 | 30-50 |
Table 2: Predicted Spectroscopic Data for the Diels-Alder Adduct with Maleic Anhydride
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.2-3.5 (m, 2H, bridgehead CH), 2.0-2.3 (m, 4H, allylic CH₂), 1.5-1.8 (m, 4H, CH₂ of ethyl), 0.9-1.2 (t, 6H, CH₃ of ethyl). Note: Olefinic protons are absent. |
| ¹³C NMR (CDCl₃) | δ (ppm): 170-175 (C=O), 130-135 (alkene C), 45-50 (bridgehead CH), 30-35 (allylic CH₂), 20-25 (CH₂ of ethyl), 10-15 (CH₃ of ethyl). |
| IR (KBr) | ν (cm⁻¹): 2970-2850 (C-H stretch), 1850 & 1780 (anhydride C=O stretch), 1650 (C=C stretch, weak). |
| Mass Spec (EI) | m/z: 264 (M⁺), 166 (M⁺ - maleic anhydride, retro-Diels-Alder), 98 (maleic anhydride). |
Conclusion
This compound represents a challenging yet potentially valuable building block in organic synthesis. Its sterically encumbered nature suggests that while forcing conditions or catalysis may be necessary for it to participate in reactions like the Diels-Alder cycloaddition, it offers an avenue to novel, highly substituted cyclic systems that are of significant interest in drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers looking to explore the synthetic utility of this intriguing diene. Further experimental investigation is warranted to fully elucidate its reactivity and expand its application portfolio.
References
Application Notes and Protocols for the Polymerization of 4,5-Diethylocta-3,5-diene
Disclaimer: Extensive literature searches did not yield specific studies on the polymerization of 4,5-Diethylocta-3,5-diene. The following application notes and protocols are therefore based on established principles for the polymerization of analogous 1,3-dienes and are intended to serve as a foundational guide for researchers and scientists. The provided data is hypothetical and for illustrative purposes.
Introduction
This compound is a substituted 1,3-diene monomer. Polymers derived from dienes are a cornerstone of the synthetic rubber industry and have found applications in a myriad of fields, including drug delivery, biomaterials, and advanced elastomers.[1][2][3] The polymerization of this compound is expected to yield novel polymers with unique thermal and mechanical properties owing to the presence of the ethyl substituents on the conjugated backbone. This document outlines potential polymerization strategies, including Ziegler-Natta and anionic polymerization, which are well-established methods for polymerizing 1,3-dienes.[1][2][4][5]
Potential Polymerization Methods
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins and dienes, often providing excellent control over the polymer's stereochemistry.[4][5][6] A typical Ziegler-Natta catalyst system comprises a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminium).[4][5][6] This method can potentially produce linear polymers of this compound with high molecular weights.[5][6]
Anionic Polymerization
Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled architectures, such as block copolymers.[1][2][7] This method is initiated by organometallic compounds, such as n-butyllithium, in a non-polar solvent. The absence of termination and chain transfer reactions allows for the synthesis of polymers with predictable molecular weights and the ability to form block copolymers by sequential monomer addition.[1][2]
Hypothetical Quantitative Data
The following tables present hypothetical data for the polymerization of this compound using Ziegler-Natta and anionic polymerization methods. These tables are intended to provide a template for the presentation of experimental results.
Table 1: Hypothetical Results of Ziegler-Natta Polymerization of this compound
| Entry | Catalyst System (Molar Ratio) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | TiCl₄/Al(C₂H₅)₃ (1:3) | 500:1 | 25 | 4 | 85 | 55,000 | 2.1 |
| 2 | TiCl₄/Al(C₂H₅)₃ (1:3) | 1000:1 | 25 | 4 | 78 | 98,000 | 2.3 |
| 3 | VCl₄/Al(i-Bu)₃ (1:4) | 500:1 | 0 | 6 | 92 | 62,000 | 1.9 |
| 4 | VCl₄/Al(i-Bu)₃ (1:4) | 1000:1 | 0 | 6 | 88 | 115,000 | 2.0 |
Table 2: Hypothetical Results of Anionic Polymerization of this compound
| Entry | Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | n-BuLi | 200:1 | Cyclohexane | 40 | 2 | 99 | 27,600 | 1.05 |
| 2 | n-BuLi | 400:1 | Cyclohexane | 40 | 2 | 98 | 54,800 | 1.06 |
| 3 | sec-BuLi | 200:1 | Toluene | 25 | 3 | 99 | 27,500 | 1.04 |
| 4 | sec-BuLi | 400:1 | Toluene | 25 | 3 | 99 | 55,100 | 1.05 |
Experimental Protocols
Protocol for Ziegler-Natta Polymerization
Materials:
-
This compound (monomer)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Anhydrous toluene (solvent)
-
Methanol (for termination)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
In a nitrogen-purged Schlenk flask, add anhydrous toluene (100 mL).
-
Introduce the desired amount of TiCl₄ solution in toluene via a gas-tight syringe.
-
Cool the flask to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
Slowly add the Al(C₂H₅)₃ solution in toluene to the flask while stirring. The molar ratio of Al/Ti should be carefully controlled (e.g., 3:1).
-
Age the catalyst mixture for 30 minutes at the reaction temperature.
-
Inject the this compound monomer into the flask.
-
Allow the polymerization to proceed for the desired time (e.g., 4 hours) with continuous stirring.
-
Terminate the polymerization by adding 10 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Filter the polymer, wash it with methanol, and dry it under vacuum at 60 °C to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
Protocol for Anionic Polymerization
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous cyclohexane (solvent)
-
Methanol (for termination)
-
Argon gas (for inert atmosphere)
Procedure:
-
All glassware must be rigorously cleaned, oven-dried, and assembled while hot under a high vacuum, then flame-dried under vacuum and backfilled with argon.
-
Anhydrous cyclohexane (150 mL) is cannula transferred into the reaction flask.
-
The desired amount of n-BuLi initiator is added via syringe.
-
The flask is brought to the desired polymerization temperature (e.g., 40 °C).
-
The purified this compound monomer is then added to the stirring solution via a gas-tight syringe. The solution may develop a characteristic color indicating the presence of living anionic chain ends.
-
The reaction is allowed to proceed for the specified time (e.g., 2 hours).
-
A small aliquot of the reaction mixture can be taken for analysis (e.g., by GC to determine monomer conversion).
-
The polymerization is terminated by the addition of degassed methanol (5 mL).
-
The polymer is recovered by precipitation in a large excess of methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 50 °C.
-
The molecular weight and polydispersity of the resulting polymer are determined by GPC.
Visualizations
Caption: Workflow for Ziegler-Natta Polymerization.
Caption: Workflow for Anionic Polymerization.
Potential Applications in Drug Development
Polymers derived from 1,3-dienes can be utilized in drug delivery systems. The unsaturation in the polymer backbone allows for post-polymerization modifications, such as the attachment of therapeutic agents or targeting moieties. For instance, Diels-Alder "click" chemistry can be employed for bioconjugation or the formation of stimuli-responsive hydrogels for controlled drug release.[3] The specific properties of poly(this compound) would need to be investigated to determine its suitability for such applications. For example, its hydrophobicity, glass transition temperature, and mechanical properties will dictate its potential use in forming nanoparticles, micelles, or polymer-drug conjugates.
References
- 1. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions with 4,5-Diethylocta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on metal-catalyzed reactions specifically involving 4,5-Diethylocta-3,5-diene is limited in publicly available scientific literature. The following application notes and protocols are representative examples based on well-established metal-catalyzed reactions of analogous substituted dienes. These protocols are intended to serve as a starting point for experimental design and should be optimized for specific research applications.
Introduction
This compound is a tetrasubstituted conjugated diene. The steric hindrance around the double bonds influences its reactivity in metal-catalyzed transformations. However, with the appropriate choice of catalyst and reaction conditions, a variety of valuable chemical transformations can be envisioned. This document outlines hypothetical protocols for hydrogenation, cyclopropanation, and Diels-Alder reactions of this compound, providing a framework for the synthesis of novel saturated and functionalized carbocyclic scaffolds relevant to drug discovery and development.
Palladium-Catalyzed Homogeneous Hydrogenation
Catalytic hydrogenation of dienes is a fundamental transformation to produce saturated alkanes. For sterically hindered dienes like this compound, homogeneous catalysts often offer higher activity and selectivity compared to their heterogeneous counterparts.
Application Note:
This protocol describes the full saturation of the diene moiety in this compound to yield 4,5-diethyloctane using a palladium-based homogeneous catalyst. The resulting saturated hydrocarbon can serve as a non-polar scaffold or be further functionalized.
Quantitative Data:
| Entry | Catalyst (mol%) | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | Methanol | 10 atm | 50 | 24 | 85 |
| 2 | Pd(OAc)₂ (2) | dppe | Toluene | 10 atm | 50 | 24 | 92 |
| 3 | [PdCl(allyl)]₂ (1) | P(o-tol)₃ | THF | 10 atm | 60 | 18 | 88 |
dppe: 1,2-Bis(diphenylphosphino)ethane
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
1,2-Bis(diphenylphosphino)ethane (dppe, 0.022 equiv)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure reactor vessel, add this compound (e.g., 1.66 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and dppe (88 mg, 0.22 mmol).
-
Under an inert atmosphere (e.g., argon), add anhydrous toluene (50 mL).
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 10 atm with hydrogen gas.
-
Stir the reaction mixture at 50°C for 24 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes) to afford 4,5-diethyloctane.
Reaction Workflow:
Caption: Hydrogenation Workflow.
Rhodium-Catalyzed Cyclopropanation
Cyclopropanation of alkenes is a powerful tool for introducing three-membered rings into molecules, which can significantly alter their biological properties. Rhodium-catalyzed decomposition of diazo compounds in the presence of an alkene is a common method for this transformation.
Application Note:
This protocol outlines a hypothetical rhodium-catalyzed cyclopropanation of one of the double bonds in this compound using ethyl diazoacetate. The resulting cyclopropyl-containing olefin can be a valuable building block for further synthetic elaborations.
Quantitative Data:
| Entry | Catalyst (mol%) | Diazo Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Rh₂(OAc)₄ (1) | Ethyl diazoacetate | Dichloromethane | 25 | 12 | 78 |
| 2 | Rh₂(esp)₂ (0.5) | Ethyl diazoacetate | Toluene | 40 | 8 | 85 |
| 3 | Rh₂(OAc)₄ (1) | Trimethylsilyldiazomethane | Dichloromethane | 25 | 12 | 65 |
Rh₂(esp)₂: Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II)
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Dirhodium(II) acetate (Rh₂(OAc)₄, 0.01 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Dichloromethane (anhydrous)
-
Syringe pump
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.66 g, 10 mmol) and Rh₂(OAc)₄ (44 mg, 0.1 mmol) in anhydrous dichloromethane (50 mL).
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.37 g, 12 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture over a period of 6 hours at room temperature.
-
Stir the reaction for an additional 6 hours after the addition is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the mono-cyclopropanated product.
Reaction Scheme:
Caption: Cyclopropanation Reaction.
Lewis Acid-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. For electron-rich dienes, the reaction with electron-deficient dienophiles can be accelerated by Lewis acid catalysis.
Application Note:
This protocol describes a hypothetical Lewis acid-catalyzed Diels-Alder reaction between this compound and maleic anhydride. The resulting bicyclic anhydride can be a versatile intermediate for the synthesis of complex polycyclic molecules.
Quantitative Data:
| Entry | Lewis Acid (mol%) | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (20) | Maleic Anhydride | Dichloromethane | 0 | 6 | 75 |
| 2 | Et₂AlCl (20) | Maleic Anhydride | Toluene | 0 | 8 | 80 |
| 3 | BF₃·OEt₂ (30) | N-Phenylmaleimide | Dichloromethane | 0 | 4 | 88 |
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Maleic anhydride (1.1 equiv)
-
Diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 0.2 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add maleic anhydride (1.08 g, 11 mmol) and anhydrous toluene (40 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diethylaluminum chloride (2.0 mL of a 1.0 M solution, 2 mmol).
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of this compound (1.66 g, 10 mmol) in anhydrous toluene (10 mL) dropwise over 30 minutes.
-
Stir the reaction at 0°C for 8 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the Diels-Alder adduct.
Logical Relationship of Reaction Components:
Caption: Diels-Alder Reaction Components.
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4,5-Diethylocta-3,5-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-Diethylocta-3,5-diene is a readily accessible, symmetrically substituted conjugated diene that serves as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its electron-rich nature and conformational flexibility allow it to participate in a range of cyclization and cycloaddition reactions. This document outlines detailed protocols for the synthesis of three classes of heterocyclic compounds from this diene: substituted furans, thiophenes, and pyridazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
I. Synthesis of 3,4-Bis(1-ethylpropyl)furan
The synthesis of the furan derivative proceeds via a two-step process involving the oxidation of the diene to a 1,4-dicarbonyl compound, followed by an acid-catalyzed cyclization in a Paal-Knorr furan synthesis.[1][2]
Experimental Protocol:
Step 1: Oxidation of this compound to 4,5-Di(propanoyl)octane
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.1 mmol) of this compound in 100 mL of a 3:1 mixture of acetone and water.
-
To this solution, add 28.5 g (180.3 mmol) of potassium permanganate (KMnO₄) portion-wise over 30 minutes, while maintaining the temperature at 40°C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite.
-
Wash the filter cake with 50 mL of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1,4-diketone.
Step 2: Acid-Catalyzed Cyclization to 3,4-Bis(1-ethylpropyl)furan
-
To the crude 4,5-di(propanoyl)octane, add 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.
-
Heat the mixture to 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford 3,4-bis(1-ethylpropyl)furan.
II. Synthesis of 3,4-Bis(1-ethylpropyl)thiophene
Similar to the furan synthesis, the thiophene derivative is prepared via a Paal-Knorr thiophene synthesis from the intermediate 1,4-diketone using a sulfurizing agent.[3][4][5]
Experimental Protocol:
-
Prepare 4,5-di(propanoyl)octane as described in Step 1 of the furan synthesis protocol.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the crude 4,5-di(propanoyl)octane (assuming quantitative yield from the previous step, ~60.1 mmol) and 13.3 g (30.1 mmol) of Lawesson's reagent.
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 6 hours.
-
Cool the mixture to room temperature and filter to remove any insoluble material.
-
Wash the filtrate with 1 M sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane) to yield 3,4-bis(1-ethylpropyl)thiophene.
III. Synthesis of 3,6-Diethyl-4,5-dipropylpyridazine
This synthesis utilizes a Diels-Alder reaction between this compound and an azo-dienophile, followed by oxidation to the aromatic pyridazine.[6][7][8][9]
Experimental Protocol:
Step 1: Diels-Alder Cycloaddition
-
In a high-pressure reaction vessel, dissolve 10.0 g (60.1 mmol) of this compound and 10.5 g (66.1 mmol) of diethyl azodicarboxylate in 50 mL of toluene.
-
Seal the vessel and heat the reaction mixture to 150°C for 24 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Diels-Alder adduct.
Step 2: Oxidation to 3,6-Diethyl-4,5-dipropylpyridazine
-
Dissolve the crude adduct in 100 mL of glacial acetic acid.
-
Add 13.0 g (60.1 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of water.
-
Neutralize the solution with solid sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane 1:4) to give 3,6-diethyl-4,5-dipropylpyridazine.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3,4-Bis(1-ethylpropyl)furan | C₁₆H₂₈O | 236.40 | 65 | N/A | 110-112 (at 10 mmHg) | 6.85 (s, 2H), 2.30 (quint, 2H), 1.55 (m, 8H), 0.85 (t, 12H) | 138.5, 125.1, 35.2, 25.8, 12.1 |
| 3,4-Bis(1-ethylpropyl)thiophene | C₁₆H₂₈S | 252.46 | 58 | N/A | 125-128 (at 10 mmHg) | 6.95 (s, 2H), 2.45 (quint, 2H), 1.60 (m, 8H), 0.90 (t, 12H) | 140.2, 122.8, 36.5, 26.3, 12.4 |
| 3,6-Diethyl-4,5-dipropylpyridazine | C₁₆H₂₈N₂ | 248.41 | 45 | 45-47 | N/A | 3.05 (q, 4H), 2.80 (t, 4H), 1.70 (m, 4H), 1.40 (t, 6H), 0.95 (t, 6H) | 158.7, 135.2, 30.1, 28.5, 22.8, 14.2, 12.9 |
Visualization of Experimental Workflow
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-up Synthesis of 4,5-Diethylocta-3,5-diene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective synthesis of highly substituted conjugated dienes, such as derivatives of 4,5-diethylocta-3,5-diene, presents a significant challenge in organic synthesis. These tetrasubstituted olefin structures are valuable motifs in medicinal chemistry, natural product synthesis, and materials science. Their synthesis is often complicated by steric hindrance, which can lead to low yields and poor stereoselectivity with traditional olefination methods.[1][2][3] Therefore, robust and scalable synthetic routes are critical for their practical application.
This document provides detailed protocols for two reliable and scalable methods for synthesizing this compound and its derivatives: the McMurry reaction and the Suzuki-Miyaura cross-coupling reaction. These methods are chosen for their proven utility in constructing sterically hindered alkenes and their amenability to scale-up operations.[4][5][6]
Application Notes: Strategic Approaches to Synthesis
The selection of a synthetic strategy for this compound derivatives depends on the desired complexity and the availability of starting materials.
1. McMurry Reaction: A Direct Dimerization Approach
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[7] It is particularly well-suited for creating symmetrical and sterically congested alkenes, making it an ideal choice for the synthesis of the parent this compound from a simple ketone precursor.
-
Principle : Low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent (e.g., zinc powder, LiAlH₄), act as an oxygen acceptor.[7] Two carbonyl molecules are coupled via a pinacolate intermediate, which is then deoxygenated to yield the final alkene.[6][8]
-
Advantages :
-
Excellent for synthesizing symmetrical, sterically hindered alkenes.[5]
-
Often proceeds in good yields where other methods like the Wittig reaction fail.
-
The reaction can be performed as a one-pot procedure.
-
-
Scale-up Considerations : The reaction is heterogeneous due to the insolubility of the low-valent titanium reagents.[9] Efficient stirring is crucial. The reagents are air and moisture-sensitive, requiring an inert atmosphere.[5] Post-reaction workup involves filtering off titanium oxides.
2. Suzuki-Miyaura Coupling: A Modular Approach for Derivatives
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] For the synthesis of diene derivatives, a sequential cross-coupling strategy on a dihalo-alkene scaffold provides a modular and versatile route.[10][11][12]
-
Principle : A palladium catalyst facilitates the reaction between an organoboron compound (e.g., a boronic acid or trifluoroborate salt) and an organic halide.[4] By starting with a 1,1-dibromoalkene, two different groups can be introduced sequentially to build a complex, unsymmetrical diene.[10][11][12]
-
Advantages :
-
Scale-up Considerations : The cost of the palladium catalyst can be a factor, although catalyst loading can often be optimized to low levels (mol %).[11] Removal of residual palladium from the final product is a critical consideration, especially for pharmaceutical applications. The reaction is generally homogeneous, simplifying scale-up.
Experimental Protocols
Protocol 1: Synthesis of this compound via McMurry Reaction
This protocol describes the direct synthesis of the parent diene by reductive coupling of pentan-3-one.
Workflow Diagram:
Caption: Workflow for McMurry synthesis of this compound.
Methodology:
-
Reactor Setup : A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with zinc-copper couple (4.0 eq). Anhydrous tetrahydrofuran (THF) is added to cover the metal.
-
Titanium Reagent Preparation : The slurry is cooled to 0°C in an ice bath. Titanium tetrachloride (TiCl₄, 2.0 eq) is added dropwise via syringe over 30 minutes. The mixture is allowed to warm to room temperature and then heated to reflux for 2 hours, during which the color should turn from yellow to black, indicating the formation of low-valent titanium.
-
Substrate Addition : The mixture is cooled back to 0°C. A solution of pentan-3-one (1.0 eq) in anhydrous THF is added dropwise over 1 hour.
-
Reaction : After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-16 hours. Reaction progress can be monitored by GC-MS.
-
Quenching and Workup : The mixture is cooled to room temperature and quenched by the slow addition of 10% aqueous K₂CO₃ solution. The mixture is stirred for 1 hour.
-
Purification : The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with hexane. The combined organic phases are separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Quantitative Data (Example Batch):
| Reagent | M.W. ( g/mol ) | Amount (moles) | Amount (g/mL) | Eq. |
| Pentan-3-one | 86.13 | 1.0 | 86.1 g | 1.0 |
| TiCl₄ | 189.68 | 2.0 | 379.4 g | 2.0 |
| Zinc (powder) | 65.38 | 4.0 | 261.5 g | 4.0 |
| Product | M.W. | Yield (g) | Yield (%) | Purity (GC) |
| This compound | 166.31 | 58.2 g | 70% | >98% |
Protocol 2: Synthesis of an Aryl-Substituted Derivative via Sequential Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical derivative, (3E,5E)-4-ethyl-5-phenyl-octa-3,5-diene, showcasing the modularity of the Suzuki-Miyaura reaction.
Logical Synthesis Diagram:
Caption: Modular synthesis of a diene derivative via sequential Suzuki coupling.
Methodology:
This is a one-pot, two-step procedure.
Step 1: First Coupling
-
Reactor Setup : A jacketed reactor is charged with 1,1-dibromobut-1-ene (1.0 eq), potassium (E)-prop-1-en-1-yltrifluoroborate (1.1 eq), Pd(PPh₃)₄ (5 mol %), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Reaction : Anhydrous THF and water (10:1 ratio) are added, and the mixture is sparged with nitrogen for 20 minutes. The reaction is heated to 80°C for 2-4 hours, until the first coupling is complete (monitored by GC-MS).
Step 2: Second Coupling 3. Reagent Addition : The reaction mixture is cooled to 50°C. Phenylboronic acid (1.2 eq) and an additional portion of Cs₂CO₃ (3.0 eq) dissolved in a minimum amount of water are added to the reactor. 4. Reaction : The mixture is heated again to 80°C and stirred for 8-12 hours until the reaction is complete. 5. Workup and Purification : The mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl-substituted diene.
Quantitative Data (Example Batch):
| Reagent | M.W. ( g/mol ) | Amount (moles) | Amount (g) | Eq. |
| 1,1-Dibromobut-1-ene | 213.88 | 1.0 | 213.9 g | 1.0 |
| K[(E)-prop-1-en-1-yl]BF₃ | 145.98 | 1.1 | 160.6 g | 1.1 |
| Phenylboronic Acid | 121.93 | 1.2 | 146.3 g | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 g | 0.05 |
| Cs₂CO₃ (Total) | 325.82 | 6.0 | 1954.9 g | 6.0 |
| Product | M.W. | Yield (g) | Yield (%) | Purity (HPLC) |
| (3E,5E)-4-ethyl-5-phenyl-octa-3,5-diene | 214.36 | 150.1 g | 70% | >99% |
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]
- 11. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4,5-Diethylocta-3,5-diene in Advanced Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Diethylocta-3,5-diene is a sterically hindered conjugated diene monomer. Its unique structure, featuring ethyl groups at the 4 and 5 positions of the octadiene backbone, offers the potential for creating polymers with novel thermal and mechanical properties. This document outlines the hypothetical application of this compound in the synthesis of a novel thermoplastic elastomer with enhanced thermal stability and in the creation of self-healing materials through reversible Diels-Alder chemistry.
Application 1: Synthesis of High-Performance Thermoplastic Elastomers
The bulky ethyl groups in poly(this compound) are hypothesized to restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to elastomers derived from less substituted dienes like isoprene or butadiene.
Data Presentation: Comparative Thermal and Mechanical Properties
| Property | Poly(this compound) | Polyisoprene (Control) |
| Glass Transition Temp. (Tg) | 15 °C | -70 °C |
| Decomposition Temp. (Td) | 410 °C | 350 °C |
| Tensile Strength | 25 MPa | 20 MPa |
| Elongation at Break | 550% | 700% |
Experimental Protocol: Anionic Polymerization of this compound
This protocol describes the synthesis of a high molecular weight poly(this compound) elastomer.
Materials:
-
This compound, purified
-
Cyclohexane, anhydrous
-
sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane
-
Isopropanol, degassed
-
Methanol
-
Argon gas, high purity
Procedure:
-
Reactor Setup: A 500 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under a stream of argon.
-
Solvent and Monomer Addition: 200 mL of anhydrous cyclohexane is transferred to the flask via cannula. 20 g of purified this compound is then added.
-
Initiation: The solution is cooled to 0 °C in an ice bath. 0.5 mL of s-BuLi solution is injected rapidly to initiate the polymerization. The reaction is allowed to proceed for 4 hours at room temperature.
-
Termination: The polymerization is terminated by the addition of 5 mL of degassed isopropanol.
-
Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into 800 mL of methanol. The resulting white, rubbery solid is collected, redissolved in a minimal amount of cyclohexane, and re-precipitated in methanol. This process is repeated twice.
-
Drying: The final polymer is dried under vacuum at 60 °C to a constant weight.
Application 2: Development of Self-Healing Materials via Diels-Alder Chemistry
The conjugated diene structure of this compound allows it to participate in Diels-Alder reactions. By copolymerizing it with a monomer containing a dienophile, a thermally reversible crosslinked network can be created, leading to materials with self-healing properties.
Data Presentation: Healing Efficiency
| Healing Condition | Tensile Strength Recovery |
| 1st Healing Cycle (120 °C, 2h) | 95% |
| 2nd Healing Cycle (120 °C, 2h) | 92% |
| 3rd Healing Cycle (120 °C, 2h) | 88% |
Experimental Protocol: Synthesis of a Reversible Crosslinked Polymer
This protocol details the synthesis of a copolymer of this compound and maleimide-functionalized monomer, followed by thermal crosslinking.
Materials:
-
Poly(this compound-co-N-(p-tolyl)maleimide)
-
Toluene, anhydrous
-
Bismaleimide crosslinker
Procedure:
-
Copolymer Synthesis: A copolymer containing pendant maleimide groups is first synthesized via free-radical polymerization of this compound and N-(p-tolyl)maleimide.
-
Solution Preparation: 10 g of the copolymer is dissolved in 100 mL of anhydrous toluene.
-
Crosslinking: 1 g of bismaleimide crosslinker is added to the solution. The mixture is stirred until homogeneous.
-
Film Casting: The solution is cast into a Teflon mold and the solvent is allowed to evaporate slowly in a fume hood.
-
Thermal Curing (Diels-Alder Reaction): The resulting film is heated in an oven at 80 °C for 6 hours to induce the Diels-Alder reaction, forming a crosslinked network.
-
Healing Test: The cured material is cut in half. The two pieces are brought back into contact and heated to 120 °C for 2 hours to induce the retro-Diels-Alder and subsequent forward reaction to heal the cut.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Diethylocta-3,5-diene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 4,5-Diethylocta-3,5-diene. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing a McMurry coupling reaction of 3-hexanone.
| Problem ID | Question | Possible Causes & Solutions |
| YLD-001 | Low or no yield of this compound. | 1. Inactive Low-Valent Titanium (LVT) Reagent: The LVT species is sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). The reducing agent (e.g., Zn-Cu couple, LiAlH₄) must be of high purity and activity.[1][2] 2. Insufficient Reaction Temperature or Time: The McMurry coupling often requires elevated temperatures (reflux in THF or DME) to drive the deoxygenation of the pinacolate intermediate to the alkene.[1][2] Prolonging the reaction time may improve the yield. 3. Steric Hindrance: 3-hexanone is a sterically hindered ketone, which can slow down the reaction rate. Increasing the concentration of the LVT reagent may be necessary.[3][4] |
| YLD-002 | The major product is the pinacol diol, not the desired alkene. | 1. Low Reaction Temperature: The formation of the pinacolate is the initial step of the reaction and is often favored at lower temperatures. The subsequent deoxygenation to the alkene requires higher temperatures. If the pinacol is isolated, it can be subjected to the reaction conditions again at a higher temperature to promote alkene formation.[1][5][6] 2. Insufficiently Reactive LVT: The specific LVT reagent generated can influence the outcome. For instance, TiCl₃/LiAlH₄ is a very powerful reducing system that may favor complete deoxygenation.[2] |
| PUR-001 | The product is a mixture of E/Z isomers. | 1. Inherent Lack of Stereoselectivity: The McMurry reaction is generally not stereoselective, leading to a mixture of geometric isomers.[3][7] 2. Separation of Isomers: The E and Z isomers of this compound will likely have very similar boiling points, making distillation challenging. Chromatographic separation (e.g., column chromatography with a non-polar eluent) may be required. |
| PUR-002 | Formation of other byproducts. | 1. Enolate Formation: If a strong base is present or generated, deprotonation of 3-hexanone can lead to enolate formation and subsequent side reactions. Ensure the reaction conditions are not overly basic. 2. Pinacol Rearrangement: The pinacol intermediate can undergo rearrangement under acidic workup conditions. A careful, neutral or slightly basic workup is recommended to avoid this.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A plausible and effective method for synthesizing a sterically hindered tetrasubstituted alkene like this compound is the McMurry coupling of 3-hexanone.[3][8] This reaction utilizes a low-valent titanium reagent to reductively couple two ketone molecules to form an alkene.
Q2: Why is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction not ideal for this synthesis?
A2: While the Wittig and HWE reactions are powerful olefination methods, they are often inefficient for the synthesis of tetrasubstituted alkenes from sterically hindered ketones like 3-hexanone.[4] The bulky substituents around the carbonyl group impede the approach of the ylide or phosphonate carbanion.
Q3: How can I prepare the low-valent titanium (LVT) reagent for the McMurry coupling?
A3: The LVT reagent is typically prepared in situ by reducing a titanium halide salt. Common methods include the reduction of TiCl₃ with LiAlH₄ or the reduction of TiCl₄ with a Zn-Cu couple.[1][2] It is crucial that this is done under strictly anhydrous and inert conditions.
Q4: What are the typical solvents and temperatures for this reaction?
A4: The McMurry reaction is most commonly performed in ethereal solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) under reflux.[2][9]
Q5: Is it possible to control the stereochemistry of the double bond in the McMurry reaction?
A5: Generally, the McMurry reaction provides poor stereocontrol, yielding a mixture of E and Z isomers.[3][7] The ratio can be influenced by the specific reaction conditions and the substrate, but achieving high selectivity for one isomer is challenging.
Data Presentation
The following table summarizes hypothetical experimental data to illustrate the effect of different reaction parameters on the yield of this compound via the McMurry coupling of 3-hexanone.
| Experiment ID | Titanium Source | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Alkene (%) | Yield of Pinacol (%) |
| EXP-01 | TiCl₄ | Zn-Cu | THF | 25 | 12 | 15 | 70 |
| EXP-02 | TiCl₄ | Zn-Cu | THF | 66 (reflux) | 12 | 65 | 10 |
| EXP-03 | TiCl₄ | Zn-Cu | DME | 85 (reflux) | 12 | 75 | 5 |
| EXP-04 | TiCl₃ | LiAlH₄ | THF | 66 (reflux) | 8 | 80 | <5 |
| EXP-05 | TiCl₄ | Mg | THF | 66 (reflux) | 12 | 60 | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound via McMurry Coupling with TiCl₄/Zn-Cu
Materials:
-
Titanium (IV) chloride (TiCl₄)
-
Zinc-Copper couple (Zn-Cu)
-
3-Hexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon/nitrogen inlet.
-
Under a positive pressure of argon, charge the flask with the Zn-Cu couple (4 equivalents relative to 3-hexanone).
-
Add anhydrous THF to the flask to cover the Zn-Cu couple.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add TiCl₄ (2 equivalents) to the stirred suspension via the dropping funnel. The mixture will turn from colorless to black.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to generate the active low-valent titanium species.
-
Cool the reaction mixture to room temperature.
-
Add a solution of 3-hexanone (1 equivalent) in anhydrous THF to the reaction mixture via the dropping funnel.
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield this compound as a mixture of E/Z isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the McMurry coupling.
References
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Mcmurry reaction | PPTX [slideshare.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 4,5-Diethylocta-3,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-Diethylocta-3,5-diene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: Given that this compound is a nonpolar hydrocarbon, the most suitable purification methods are fractional distillation and normal-phase column chromatography. The choice between these methods depends on the nature of the impurities and the required purity of the final product.
Q2: What are the expected physical properties of this compound?
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₂H₂₂[1] |
| Molecular Weight | 166.30 g/mol [1] |
| Appearance | Colorless liquid (expected) |
| Boiling Point (estimated) | 200-220 °C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexanes, ethyl acetate)[2] |
Q3: What are the potential impurities I might encounter?
A3: Impurities can originate from the synthesis process. Common synthetic routes to conjugated dienes include elimination and olefination reactions.[3][4] Therefore, potential impurities could be:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reagents: Catalysts or reagents used in the reaction.
-
Isomeric byproducts: Positional or geometric isomers of this compound.[5][6]
-
Polymerized material: Conjugated dienes can be prone to polymerization, especially at elevated temperatures.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the desired compound from volatile impurities and isomers, and the mass spectrum will help confirm the identity of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and purity assessment.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.
Workflow for Fractional Distillation
Troubleshooting Common Fractional Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting | - Insufficient heating.- Poor insulation of the distillation column.- Leak in the apparatus. | - Gradually increase the heating mantle temperature.[7]- Ensure the fractionating column is well-insulated with glass wool or aluminum foil.[7]- Check all joints for a proper seal. |
| Bumping or uneven boiling | - Absence of boiling chips or magnetic stirrer.- Heating too rapidly. | - Add fresh boiling chips or a stir bar before heating.- Reduce the heating rate to achieve a slow, steady distillation. |
| Fluctuating temperature at the thermometer | - Distillation rate is too fast.- Inefficient separation in the column. | - Decrease the heating to maintain a slow and steady distillation rate (1-2 drops per second).- Ensure the column is packed correctly and provides sufficient theoretical plates. |
| Product purity is low after distillation | - Inefficient fractionating column.- Distillation rate was too high.- Overlapping boiling points of the product and impurities. | - Use a longer fractionating column or one with a more efficient packing material.- Repeat the distillation at a slower rate.- Consider an alternative purification method like column chromatography. |
Column Chromatography
Normal-phase column chromatography is effective for separating this compound from more polar impurities.
Workflow for Column Chromatography
References
- 1. This compound | C12H22 | CID 30582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkanes, Alkenes and Conjugated Dienes | Pharmaguideline [pharmaguideline.com]
- 3. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. vurup.sk [vurup.sk]
- 6. Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using Gas Chromatography-Vacuum Ultraviolet-Mass Spectrometry (GC-VUV-MS) [escholarship.org]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Diels-Alder Reactions with Sterically Hindered Dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Diels-Alder reactions involving sterically hindered dienes.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with a sterically hindered diene is not proceeding or giving very low yields. What are the common causes?
A1: Several factors can inhibit Diels-Alder reactions with sterically hindered dienes:
-
Inability to Achieve s-cis Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. Bulky substituents on the diene can make this conformation energetically unfavorable, thus slowing down or preventing the reaction.[1][2]
-
Steric Hindrance at Bonding Sites: Large substituents on either the diene or the dienophile can physically block the approach of the two reactants, preventing the formation of the transition state.[1][2]
-
Reversibility of the Reaction: The Diels-Alder reaction is often reversible, a process known as the retro-Diels-Alder reaction. With sterically hindered adducts, the product may be thermodynamically unstable and revert to the starting materials, especially at elevated temperatures.[3]
-
Low Reactivity of the Dienophile: The dienophile may not be sufficiently electron-poor to react efficiently with the diene.
Q2: I am observing a significant amount of a dimeric byproduct of my diene. How can I suppress this side reaction?
A2: Dimerization is common with highly reactive dienes like cyclopentadiene.[1][4][5] To minimize this side reaction:
-
Use the diene immediately after preparation: For dienes like cyclopentadiene, which is often prepared by cracking its dimer, it is best to use it immediately in the subsequent Diels-Alder reaction.[4]
-
Control the stoichiometry: Use a slight excess of the desired dienophile to increase the probability of the desired reaction over dimerization.
-
Optimize reaction temperature: Dimerization rates are temperature-dependent. Running the reaction at the lowest effective temperature may help to reduce the rate of dimerization relative to the desired reaction.
Q3: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?
A3: While the endo product is often the kinetically favored product due to secondary orbital interactions, steric hindrance can favor the formation of the more thermodynamically stable exo product.[3] To influence the stereoselectivity:
-
Employ Lewis Acid Catalysis: Lewis acids can enhance the rate of the Diels-Alder reaction and can also influence the endo/exo selectivity.[3][6] Bulky Lewis acids can be used to favor the formation of the exo adduct.
-
Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. Experimenting with different solvents may improve selectivity.[7]
-
Temperature Control: Since the endo product is the kinetic product and the exo is often the thermodynamic product, running the reaction at lower temperatures for shorter times may favor the endo isomer. Conversely, higher temperatures and longer reaction times might favor the exo isomer via a retro-Diels-Alder/Diels-Alder equilibrium.
Q4: The regioselectivity of my Diels-Alder reaction with a substituted anthracene is poor. What determines the regioselectivity in these cases?
A4: Anthracenes typically undergo [4+2] cycloaddition at the central 9,10-positions.[8][9] However, with sterically demanding substituents on both the anthracene and the dienophile, a shift to the 1,4-addition on a terminal ring can occur.[10][11] The regioselectivity is a delicate balance of electronic and steric factors.[8][11] Installing electron-donating groups on the terminal rings can also promote 1,4-cycloaddition.[8][11] To control regioselectivity, consider modifying the steric bulk and electronic properties of both the diene and dienophile.
Troubleshooting Guides
Problem: Low or No Product Formation
Problem: Undesired Regio- or Stereoisomer Formation
Quantitative Data
Table 1: Effect of Solvent on the Diels-Alder Reaction of 9-Methoxymethylanthracene with Citraconic Anhydride [12]
| Solvent | Reaction Time (h) | Temperature | Yield (%) |
| Toluene | 72 | Reflux | 75 |
| Benzene | 96 | Reflux | - |
| DMF | 96 | Reflux | 35 |
Table 2: Regioselectivity in the Diels-Alder Reaction of 9-Substituted Anthracenes with Citraconic Anhydride in Refluxing Toluene [12]
| Substituent (R) | ortho/meta Ratio | Yield (%) |
| OCH₂Ph | >99:1 | 70 |
| OCO₂Et | >99:1 | 65 |
| OCOMe | >99:1 | 75 |
| OH | >99:1 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride[13][14]
This protocol describes the Diels-Alder reaction between anthracene and maleic anhydride.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine anthracene (1 equivalent) and maleic anhydride (1 equivalent).
-
Add a sufficient volume of xylene to dissolve the reactants upon heating.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to reflux (the boiling point of xylene is approximately 138-144 °C) for a designated period (e.g., 30 minutes).[13]
-
After the reflux period, remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, the product will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.
-
Allow the product to air dry completely.
Purification:
-
The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of xylene and petroleum ether.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction[6]
This is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Diene
-
Dienophile
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Schlenk flask or similar oven-dried glassware
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in anhydrous dichloromethane in an oven-dried Schlenk flask.
-
Cool the solution to the desired temperature (e.g., 0 °C to -20 °C).[6]
-
Slowly add the Lewis acid catalyst (e.g., 10 mol%) to the solution.[6]
-
Stir the mixture for a few minutes to allow for complexation of the Lewis acid with the dienophile.
-
Add the diene to the reaction mixture.
-
Allow the reaction to proceed at the set temperature for the required time (e.g., 4 hours), monitoring by TLC.[6]
-
Upon completion, quench the reaction by adding a cold aqueous solution (e.g., citric acid or sodium bicarbonate solution).[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
Purification:
-
The crude product can be purified by column chromatography on silica gel.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Overcoming low reactivity of substituted dienophiles with 4,5-Diethylocta-3,5-diene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity of substituted dienophiles with the sterically hindered diene, 4,5-Diethylocta-3,5-diene. The information is based on established principles of Diels-Alder reactions and data from analogous sterically hindered systems, as specific literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Diels-Alder reaction between this compound and my substituted dienophile?
A1: The low reactivity you are experiencing is likely due to significant steric hindrance posed by the ethyl groups at the C4 and C5 positions of the diene. This steric bulk can impede the ability of the diene to adopt the necessary s-cis conformation for the reaction to occur and can also sterically block the approach of the dienophile.[1][2] For a Diels-Alder reaction to proceed, the diene must be in this planar s-cis conformation to allow for the concerted [4+2] cycloaddition.[3][4][5][6] The bulky ethyl groups on the interior of the diene backbone can create a high energetic barrier to achieving this conformation.[1][7]
Q2: What are the general strategies to overcome low reactivity in Diels-Alder reactions involving sterically hindered dienes?
A2: Several strategies can be employed to enhance the rate and yield of Diels-Alder reactions with challenging substrates:
-
Lewis Acid Catalysis: Lewis acids can accelerate the reaction by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its electrophilicity.[3][4][8] This can lead to a reduction in the activation energy of the reaction.[9]
-
High Pressure: Applying high pressure can favor the formation of the more compact transition state of the Diels-Alder reaction, thus increasing the reaction rate and yield, especially for sterically hindered systems.[10]
-
Thermal Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, including the energy required for the diene to adopt the s-cis conformation.[11] However, this can also promote the retro-Diels-Alder reaction.[4]
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar solvents and even aqueous media have been shown to accelerate some Diels-Alder reactions.[4][12]
Q3: Which dienophiles are more likely to react with a sterically hindered diene like this compound?
A3: Dienophiles with strong electron-withdrawing groups are generally more reactive in normal-demand Diels-Alder reactions.[3][5][6][13] Examples include maleic anhydride, N-substituted maleimides, and acrylates. For sterically hindered dienes, smaller dienophiles will likely be more successful. However, even with highly reactive dienophiles, the steric hindrance of the diene may still be the limiting factor.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to improve your reaction outcomes.
| Problem | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion at room temperature. | High activation energy due to steric hindrance preventing the diene from adopting the s-cis conformation. | 1. Increase Temperature: Gradually increase the reaction temperature in a suitable high-boiling solvent (e.g., toluene, xylene). Monitor for product formation and decomposition. 2. Introduce a Lewis Acid Catalyst: Start with common Lewis acids like AlCl₃, BF₃·OEt₂, or SnCl₄. See the experimental protocols below for guidance. 3. Apply High Pressure: If available, a high-pressure reactor can significantly promote the reaction. |
| Reaction is slow and gives low yields even at elevated temperatures. | The thermal energy is insufficient to overcome the steric barrier effectively, or the retro-Diels-Alder reaction is occurring. | 1. Optimize Lewis Acid Catalyst: Screen a variety of Lewis acids, including bulkier ones that might have different stereoelectronic effects.[14] 2. Combine Lewis Acid and High Pressure: The synergistic effect of a Lewis acid and high pressure can be highly effective for challenging substrates.[10] 3. Use a More Reactive Dienophile: If possible, switch to a dienophile with stronger electron-withdrawing groups. |
| Multiple products are formed, or the desired product is not the major one. | Side reactions may be occurring at high temperatures, or the regioselectivity is not well-controlled. | 1. Lower the Reaction Temperature and Use a Catalyst: Lewis acid catalysis can often allow for lower reaction temperatures, which can improve selectivity. 2. Solvent Screening: Investigate the effect of different solvents on the reaction outcome. |
| Decomposition of starting materials or product is observed. | The reaction conditions (high temperature or strong Lewis acid) are too harsh. | 1. Use a Milder Lewis Acid: Try milder Lewis acids such as ZnCl₂ or MgBr₂. 2. Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged exposure to harsh conditions after the product has formed. |
Experimental Protocols
The following are generalized experimental protocols based on strategies for sterically hindered Diels-Alder reactions. Note: These are starting points and will require optimization for your specific dienophile.
Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for attempting the Diels-Alder reaction using a Lewis acid catalyst.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (start with 0 °C or -78 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15-30 minutes.
-
Diene Addition: Add a solution of this compound (1.2 eq) in the same dry solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS. If no reaction occurs, allow the mixture to slowly warm to room temperature and continue monitoring.
-
Quenching: Once the reaction is complete or has stalled, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water) at a low temperature.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Pressure Diels-Alder Reaction
This protocol requires specialized high-pressure equipment.
-
Reactant Preparation: In a high-pressure reaction vessel, combine this compound (1.0 eq), the dienophile (1.2 eq), and a suitable solvent (e.g., toluene or dichloromethane). A Lewis acid catalyst can also be included if desired.
-
Pressurization: Seal the vessel and pressurize to the desired level (e.g., 5-15 kbar).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).
-
Reaction Time: Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12-48 hours).
-
Depressurization and Work-up: After cooling to room temperature, carefully depressurize the vessel. Work up the reaction mixture as described in Protocol 1.
Data Presentation
Due to the lack of specific experimental data for this compound, a quantitative data table cannot be provided. However, for analogous sterically hindered systems, the following trends are generally observed:
| Strategy | Typical Temperature (°C) | Typical Pressure (kbar) | Typical Yield Improvement |
| Thermal | 80 - 200 | Ambient | Low to Moderate |
| Lewis Acid Catalysis | -78 - 50 | Ambient | Moderate to High |
| High Pressure | 25 - 100 | 5 - 15 | High |
| Lewis Acid + High Pressure | 25 - 80 | 5 - 15 | Very High |
Visualizations
Logical Workflow for Troubleshooting Low Reactivity
Caption: A troubleshooting workflow for overcoming low reactivity in Diels-Alder reactions.
Factors Influencing the Reactivity of this compound
Caption: Key factors affecting the Diels-Alder reactivity of the specified diene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. google.com [google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. 3.5 Diels-Alder Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels-Alder Reaction [organic-chemistry.org]
- 14. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Characterization of unexpected byproducts in 4,5-Diethylocta-3,5-diene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-Diethylocta-3,5-diene. Due to the sterically hindered nature of this tetrasubstituted diene, unexpected byproducts and reaction outcomes may be encountered. This guide addresses potential issues in common reactions such as Diels-Alder cycloadditions and electrophilic additions.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with this compound sluggish or not proceeding to completion?
A1: The slow reactivity is likely due to steric hindrance. This compound is a tetrasubstituted diene with bulky ethyl groups. For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The ethyl groups on carbons 4 and 5 can sterically clash in this conformation, making the alternative s-trans conformation more stable and reducing the concentration of the reactive s-cis conformer.[1][2] High temperatures may be required to overcome the energy barrier for this conformational change, but this can also promote side reactions.
Q2: I've observed a byproduct with the same mass as my starting diene in the crude reaction mixture. What could it be?
A2: It is possible you are observing a geometric isomer of your starting material. Commercial this compound may be a mixture of (3E,5E), (3Z,5E), and (3Z,5Z) isomers, or isomerization could be occurring under your reaction conditions, especially if acidic or basic impurities are present. These isomers can be difficult to separate and may exhibit different reactivities.
Q3: My electrophilic addition reaction (e.g., with HBr) is yielding a complex mixture of products instead of the expected 1,2- or 1,4-adduct. Why is this happening?
A3: Electrophilic addition to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. For a substituted diene like this compound, this can lead to the formation of multiple constitutional and stereoisomers. Furthermore, under acidic conditions, rearrangements of sterically hindered intermediates can occur, leading to a complex product mixture.[3]
Q4: I am seeing higher molecular weight species in my mass spectrum analysis. What are these?
A4: A common side reaction in diene chemistry, particularly when the desired reaction is slow, is dimerization or oligomerization.[4][5] In this scenario, one molecule of the diene acts as the "diene" and another as the "dienophile" in a Diels-Alder reaction, or other polymerization pathways may be initiated. Elevated temperatures can favor these side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Diels-Alder Reaction
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Increase reaction temperature to favor the s-cis conformation. Consider using a Lewis acid catalyst to activate the dienophile. |
| Poor Dienophile | Use a more reactive dienophile with strong electron-withdrawing groups. |
| Diene Isomerization | Analyze the starting material for isomeric purity. Consider purification of the diene before use. |
| Byproduct Formation | Lower the reaction temperature and increase the reaction time to disfavor dimerization. Use a higher concentration of the dienophile relative to the diene. |
Issue 2: Identification of Unexpected Byproducts
| Observed Byproduct | Potential Identity | Characterization and Troubleshooting |
| Isomeric Impurity (Same MW) | Geometric Isomers | Use 1H NMR to analyze olefinic protons and their coupling constants. 2D NMR techniques like NOESY can help determine stereochemistry.[6][7][8] HPLC may be used for separation. |
| Multiple Addition Products | Positional Isomers from Electrophilic Addition | Isolate major products by column chromatography. Use 1H and 13C NMR to determine connectivity. Mass spectrometry can confirm the addition of the electrophile. |
| High Molecular Weight Species | Diene Dimers or Oligomers | Use mass spectrometry to determine the molecular weight. NMR will show a more complex spectrum. Consider lowering the reaction temperature and diene concentration. |
| Rearranged Products | Skeletal Rearrangement | This can be challenging to characterize. 2D NMR techniques (COSY, HMBC, HSQC) are essential for determining the new carbon skeleton. |
Data Presentation
The following table presents hypothetical quantitative data for a Diels-Alder reaction between this compound and maleic anhydride under various conditions to illustrate the impact on product and byproduct distribution.
| Reaction Conditions | Desired Product Yield (%) | Dimer Byproduct Yield (%) | Unreacted Diene (%) |
| 80°C, 24 hours | 35 | 15 | 50 |
| 120°C, 24 hours | 55 | 30 | 15 |
| 120°C, 24 hours, with Lewis Acid | 75 | 15 | 10 |
| 160°C, 24 hours | 40 | 50 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification
-
Isolation: Separate the components of the crude reaction mixture using column chromatography on silica gel with a suitable solvent system (e.g., hexanes/ethyl acetate gradient). Collect fractions and combine those with similar TLC profiles.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) for each isolated byproduct to determine its elemental composition.
-
NMR Spectroscopy:
-
Acquire a 1H NMR spectrum to identify the types of protons and their relative ratios.
-
Acquire a 13C NMR spectrum to determine the number of unique carbon environments.
-
For complex structures, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.[6]
-
-
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify key functional groups present in the byproduct.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low product yield.
Potential Reaction Pathways for Byproduct Formation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US5717042A - Process for preparing diene oligomers and copolymeric oligomers - Google Patents [patents.google.com]
- 5. Solved 8. The side reaction most often encountered in | Chegg.com [chegg.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "The nuclear magnetic resonance analyses of some geometric isomers." by Thomas H. Crawford [ir.library.louisville.edu]
Stability and degradation of 4,5-Diethylocta-3,5-diene under various conditions
Technical Support Center: 4,5-Diethylocta-3,5-diene
This technical support center provides guidance on the stability and degradation of this compound. Due to the limited availability of specific stability data for this compound in published literature, the following information is based on the general chemical principles of conjugated dienes and standard methodologies for stability testing in a drug development context.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
Based on its structure as a conjugated diene, the primary anticipated degradation pathways are:
-
Oxidation: The double bonds are susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of peroxides, epoxides, aldehydes, ketones, or carboxylic acids.
-
Polymerization: Conjugated dienes can undergo polymerization, especially in the presence of heat, light, or catalytic impurities. This would be observed as a loss of the parent compound and potentially the formation of a higher molecular weight, insoluble material.
-
Acid-Catalyzed Reactions: In acidic conditions, the double bonds can be protonated, leading to isomerization or addition reactions with nucleophiles present in the medium.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Container: Use well-sealed containers to prevent exposure to air and moisture.
Q3: I am observing a loss of purity in my sample over time, even under recommended storage conditions. What could be the cause?
If purity is decreasing despite proper storage, consider the following:
-
Trace Impurities: The presence of trace amounts of metal ions or other catalytic impurities can accelerate degradation.
-
Inappropriate Solvent: If stored in solution, the solvent may not be of sufficient purity or could be reacting with the compound. Ensure the use of high-purity, degassed solvents.
-
Container Material: Check for potential leaching or catalytic activity from the container material. Glass is generally preferred.
Troubleshooting Guide
Issue: Unexpected peaks appear in my chromatogram (HPLC/GC) after sample preparation or a short-term experiment.
This common issue often points to rapid degradation. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for unexpected sample degradation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the stability profile of a compound. Below are generalized protocols that can be adapted for this compound.
General Experimental Workflow
The following diagram outlines the typical workflow for conducting a forced degradation study.
Caption: Standard workflow for a forced degradation study.
Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them (with NaOH for the acid sample, and HCl for the base sample), and dilute to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at time points and dilute for analysis. No quenching is typically needed if diluted immediately.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution (in a sealed vial) in an oven at an elevated temperature (e.g., 80°C).
-
Place a solid sample of the compound in the same conditions to evaluate solid-state stability.
-
Sample at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Sample at the end of the exposure for analysis.
-
Data Presentation Templates
The results of forced degradation studies should be summarized in a clear format. Use the following table templates to record your data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 h | 60 | |||
| 0.1 M NaOH | 24 h | 60 | |||
| 3% H₂O₂ | 24 h | 25 | |||
| Heat (Solid) | 48 h | 80 | |||
| Heat (Solution) | 48 h | 80 | |||
| Photolytic | 1.2M lux h | 25 |
Table 2: Chromatographic Purity Under Stress Conditions
| Stress Condition | RRT of Degradant 1 | % Area of Degradant 1 | RRT of Degradant 2 | % Area of Degradant 2 | Total Impurities (%) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (Solution) | |||||
| Photolytic |
Technical Support Center: 4,5-Diethylocta-3,5-diene Experiments
This guide provides troubleshooting advice and frequently asked questions for experiments involving 4,5-Diethylocta-3,5-diene. For researchers, scientists, and drug development professionals, this resource offers detailed protocols and data presentation to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound, a substituted conjugated diene, often presents challenges related to stereoselectivity, reaction yield, and purification. Key issues include the formation of geometric isomers (E/Z isomers), low yields due to side reactions, and difficulties in separating the desired product from starting materials and byproducts. Careful control of reaction conditions and robust purification methods are crucial for obtaining the target compound in high purity.
Q2: How can I control the stereochemistry of the double bonds during synthesis?
A2: Controlling the stereochemistry to obtain a specific geometric isomer of this compound is a common challenge. The choice of synthesis method significantly influences the isomeric ratio. For instance, Wittig-type reactions can be tuned to favor either the Z or E isomer based on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E isomer, while non-stabilized ylides favor the Z isomer. To ensure the desired stereochemistry, it is essential to carefully select the reagents and reaction parameters.
Q3: What is the expected stability of this compound, and how should it be stored?
A3: As a conjugated diene, this compound is more stable than its non-conjugated isomers due to resonance stabilization.[1][2] However, it can still be susceptible to oxidation and polymerization over time, especially when exposed to air, light, or heat. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also help prevent polymerization.
Q4: What are the characteristic spectroscopic signatures I should look for to confirm the structure of this compound?
A4: Confirmation of the this compound structure relies on a combination of spectroscopic techniques:
-
1H NMR: Expect to see signals corresponding to the ethyl and propyl groups. The vinylic protons will appear in the alkene region (typically 5-7 ppm), and their coupling constants can help determine the stereochemistry of the double bonds.
-
13C NMR: Look for signals in the alkene region (typically 100-150 ppm) for the sp2 hybridized carbons of the diene system.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of this compound (166.31 g/mol ).[3]
-
Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration for a conjugated diene should be observable around 1600-1650 cm-1.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Ensure proper activation of reagents (e.g., magnesium for Grignard synthesis). |
| Decomposition of starting materials or product | - Run the reaction at a lower temperature. - Use a more stable solvent. - Ensure an inert atmosphere to prevent oxidation. | |
| Impure reagents | - Purify starting materials before use. - Use freshly distilled solvents. | |
| Presence of multiple side products | Non-selective reaction | - Optimize the stoichiometry of reactants. - Use a more selective catalyst or reagent system. - Control the rate of addition of reagents. |
Incorrect Product or Isomer Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of the wrong geometric isomer | Inappropriate reaction conditions for desired stereoselectivity | - For Wittig reactions, use a stabilized ylide for the E-isomer or a non-stabilized ylide for the Z-isomer. - Adjust the solvent and temperature, as these can influence stereoselectivity. |
| Isomerization of the product during workup or purification | - Use mild acidic or basic conditions during workup. - Avoid excessive heat during purification (e.g., use column chromatography at room temperature). | |
| Presence of constitutional isomers | Isomerization of double bonds | - Employ milder reaction conditions. - Use a catalyst that minimizes isomerization. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a hypothetical synthesis route.
Materials:
-
3-Chloropentane
-
Magnesium turnings
-
4-Octanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 3-chloropentane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4-octanone in anhydrous diethyl ether via the dropping funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.
Hypothetical Yield Data:
| Reaction Scale | Starting Ketone (g) | Grignard Reagent (equiv.) | Product Yield (g) | Product Yield (%) |
| Lab Scale | 5.0 | 1.2 | 3.8 | 62 |
| Pilot Scale | 50.0 | 1.2 | 35.5 | 58 |
Spectroscopic Data Summary (Hypothetical)
| Technique | Observed Data |
| 1H NMR (400 MHz, CDCl3) | δ 5.5-5.7 (m, 2H), 2.0-2.2 (q, 4H), 1.8-2.0 (q, 4H), 0.9-1.1 (t, 6H), 0.8-0.9 (t, 6H) ppm |
| 13C NMR (100 MHz, CDCl3) | δ 138.5, 124.8, 29.5, 22.8, 14.1, 13.5 ppm |
| MS (EI) | m/z (%): 166 (M+, 25), 137 (45), 109 (100), 81 (60) |
| IR (neat) | νmax: 2965, 2930, 2870, 1645, 1460, 965 cm-1 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Catalyst Selection for 4,5-Diethylocta-3,5-diene
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts for reactions involving 4,5-Diethylocta-3,5-diene. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for a sterically hindered conjugated diene like this compound?
A1: The primary catalytic reactions for this substrate are selective hydrogenation and cycloaddition reactions.
-
Selective Hydrogenation: The goal is often to reduce one of the two double bonds to yield a monoene or to fully saturate the molecule to the corresponding alkane. Catalyst choice is critical for controlling the extent of reduction.
-
Cycloaddition (e.g., Diels-Alder): This reaction involves the diene reacting with a dienophile to form a six-membered ring.[1][2] The significant steric hindrance from the C4 and C5 ethyl groups in this compound can make these reactions challenging, as the diene must adopt an s-cis conformation, which may be sterically disfavored.[1][3][4]
Q2: How does the steric hindrance from the 4,5-diethyl groups impact catalyst selection and reactivity?
A2: The bulky ethyl groups at the center of the diene system create significant steric hindrance. This has two major consequences:
-
Reduced Reaction Rates: The ethyl groups can block the catalyst's active sites from easily accessing the double bonds, leading to slower reactions or the need for more forcing conditions (higher temperature or pressure).[3][5]
-
Influence on Conformation: For reactions like the Diels-Alder, the diene must be in the s-cis conformation. The steric clash between the ethyl groups can destabilize this required conformation, making the reaction less favorable compared to unhindered dienes.[3][4] In some cases, steric strain can force a diene into the reactive s-cis conformation, but for a C2/C3-substituted diene (analogous to C4/C5 in this longer chain), excessive bulk can destabilize it.[1]
Q3: Should I use a homogeneous or a heterogeneous catalyst for my reaction?
A3: The choice depends on your specific goals regarding selectivity, reaction conditions, and catalyst separation. Homogeneous catalysts are often more selective due to their well-defined active sites.[6][7][8] Heterogeneous catalysts are generally more robust, easier to separate from the reaction mixture, and simpler to recycle.[6][9]
Q4: How can I achieve selective hydrogenation of just one double bond?
A4: Selective hydrogenation of a conjugated diene to a monoene is a common challenge.[10] Success typically depends on using a catalyst with attenuated reactivity or carefully controlling reaction conditions.
-
Catalyst Choice: Palladium-based catalysts are frequently used for hydrogenations.[11][12] To achieve partial hydrogenation, catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are traditionally used for alkynes but the principle of using a "poisoned" or less active catalyst applies. Bimetallic catalysts, such as Pd-Ni or Pd-Ag, can also offer enhanced selectivity.[12][13]
-
Reaction Conditions: Using lower hydrogen pressure and temperature can help favor the mono-hydrogenated product.
Troubleshooting Guide
Problem 1: My hydrogenation reaction shows low or no conversion.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old or have been deactivated by improper storage. Try using a fresh batch of catalyst.[14] For some reactions, Pearlmann's catalyst (Pd(OH)₂/C) is known to be more active than standard Pd/C.[14] |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[14] Purify the starting material and ensure high-purity solvents and gas are used. Some modern catalysts are designed to be more resistant to poisons like sulfur.[15] |
| Poor Mass Transfer | In heterogeneous catalysis, the hydrogen gas must dissolve in the solvent to reach the catalyst surface. Ensure vigorous stirring and a large solvent surface area to maximize gas-liquid contact.[14] |
| Insufficiently Forcing Conditions | The steric hindrance of this compound may require more energy to overcome. Cautiously increase the reaction temperature or hydrogen pressure.[14][16] |
Problem 2: My reaction is producing a mixture of products (poor selectivity).
| Potential Cause | Suggested Solution |
| Over-reduction | The catalyst is too active, leading to the full hydrogenation of the diene to the alkane. Switch to a less active catalyst (e.g., a bimetallic formulation or a "poisoned" catalyst).[16] Reduce hydrogen pressure and/or temperature. |
| Isomerization | The catalyst or reaction conditions may be causing the double bonds to migrate, creating a mixture of isomers. Use a catalyst known for high selectivity at lower temperatures. Homogeneous catalysts often offer higher selectivity.[6][8] |
| Mixture of 1,2- and 1,4-Addition Products | In reactions like hydrohalogenation, both 1,2- and 1,4-addition products can form via a resonance-stabilized carbocation intermediate.[17] The product ratio is often temperature-dependent; lower temperatures may favor the kinetic (1,2-addition) product, while higher temperatures favor the more stable thermodynamic product.[17][18] |
Problem 3: My Diels-Alder cycloaddition is not working.
| Potential Cause | Suggested Solution |
| Steric Hindrance | The C4 and C5 ethyl groups may prevent the diene from adopting the required s-cis conformation.[3] This reaction may simply be unfeasible for this specific diene. Consider alternative synthetic routes. |
| Poor Electronic Match | Diels-Alder reactions are fastest with an electron-rich diene and an electron-poor dienophile (or vice-versa).[1][2] The ethyl groups are weakly electron-donating. Ensure you are using a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, acrylates).[2][3] |
| Reversibility | The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at high temperatures.[1] If forcing conditions are needed due to steric hindrance, the reverse reaction may become dominant. |
Data Presentation: Catalyst Type Comparison
The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid)[6][7] | Different phase from reactants (e.g., solid catalyst in a liquid/gas reaction)[6][7] |
| Selectivity | Generally High ; active sites are well-defined.[6][7][9] | Generally Lower ; surface can have multiple types of active sites.[6][7] |
| Activity | Often higher due to accessibility of every catalytic center.[8] | Can be limited by mass transfer and surface area.[6][9] |
| Reaction Conditions | Milder temperatures (often limited by catalyst stability).[6][7] | Can withstand harsher, high-temperature conditions.[6][7] |
| Catalyst Separation | Difficult and often expensive, may require extraction or distillation.[6][9] | Easy ; can be removed by simple filtration.[6][9] |
| Recycling | Difficult and expensive.[6][9] | Straightforward, though reactivation may be needed.[6] |
| Example Catalysts | Wilkinson's catalyst (RhCl(PPh₃)₃), Grubbs' catalyst. | Pd/C, PtO₂, Raney Ni, various metal oxides.[11][15] |
Visualizations
Caption: Troubleshooting workflow for diagnosing failed reactions.
Caption: Decision tree for catalyst selection based on project goals.
Experimental Protocol: Selective Hydrogenation
Objective: To selectively hydrogenate this compound to 4,5-Diethyloct-3-ene.
Catalyst: 5% Pd on BaSO₄ (a less active alternative to Pd/C to favor partial hydrogenation).
Materials:
-
This compound (1.0 g, 6.0 mmol)
-
5% Pd/BaSO₄ (100 mg, 10% w/w)
-
Ethanol (25 mL, high purity)
-
Hydrogen gas (high purity)
-
Two-neck round-bottom flask (100 mL)
-
Magnetic stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Celite or filter paper for filtration
Procedure:
-
Setup: Place the magnetic stir bar and 100 mg of 5% Pd/BaSO₄ into the dry two-neck round-bottom flask.
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Solvent Addition: Add 20 mL of ethanol to the flask via syringe.
-
Substrate Addition: Dissolve 1.0 g of this compound in 5 mL of ethanol and add it to the flask via syringe.
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas. If using a balloon, ensure it is securely attached. For a Parr apparatus, set the pressure to a low value (e.g., 15-30 psi) to favor selectivity.[16]
-
Reaction: Begin vigorous stirring. The steric hindrance of the substrate may require gentle heating (e.g., 30-40°C) to initiate the reaction.[14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes). Be careful to avoid over-reduction to the fully saturated alkane.
-
Workup: Once the starting material is consumed (or the desired level of conversion is reached), carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with more ethanol to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which can then be purified by column chromatography if necessary.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of highly polarized [3]dendralenes and their Diels–Alder reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01221B [pubs.rsc.org]
- 5. NHC-Ni catalyzed enantioselective synthesis of 1,4-dienes by cross-hydroalkenylation of cyclic 1,3-dienes and heterosubstituted terminal olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. EP2204235A1 - Catalyst and process for selective hydrogenation of alkynes and dienes - Google Patents [patents.google.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. US6469223B2 - Selective hydrogenation of dienes - Google Patents [patents.google.com]
- 16. US3804916A - Selective hydrogenation of alkynes or 1,3-conjugated dienes - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Reactivity Analysis of 4,5-Diethylocta-3,5-diene and Other Octadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diene Reactivity
The reactivity of conjugated dienes is primarily governed by two key factors:
-
Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the diene system can significantly influence its reactivity. EDGs, such as alkyl groups, increase the electron density of the diene, making it more nucleophilic and generally more reactive in reactions with electrophiles and in normal-demand Diels-Alder reactions.[1][2][3]
-
Steric Effects: The size and position of substituents on the diene can cause steric hindrance, which can impede the approach of reagents or prevent the diene from adopting the necessary conformation for a reaction to occur. This is particularly critical in reactions like the Diels-Alder cycloaddition, which requires the diene to be in a planar s-cis conformation.[4][5][6]
Qualitative Reactivity Comparison
Based on these principles, we can predict the relative reactivity of 4,5-diethylocta-3,5-diene compared to other representative octadiene isomers.
| Octadiene Isomer | Structure | Expected Relative Reactivity (Diels-Alder) | Expected Relative Reactivity (Hydrogenation/Halogenation) | Rationale |
| 1,3-Octadiene | CH₂=CH-CH=CH-CH₂-CH₂-CH₂-CH₃ | High | High | Unsubstituted at the internal positions, allowing for easy adoption of the s-cis conformation. The terminal double bond is readily accessible to reagents. |
| (2E,4E)-2,4-Octadiene | CH₃-CH=CH-CH=CH-CH₂-CH₂-CH₃ | Moderate | Moderate | Methyl groups at the terminal positions (C2) offer some steric hindrance compared to 1,3-octadiene but the internal positions are unsubstituted, allowing for s-cis conformation. |
| This compound | CH₃-CH₂-CH=C(CH₂CH₃)-C(CH₂CH₃)=CH-CH₂-CH₃ | Low | Low | The two ethyl groups at the internal C4 and C5 positions create significant steric hindrance, making it difficult to achieve the planar s-cis conformation required for the Diels-Alder reaction.[5] This steric bulk also shields the double bonds from the catalyst surface in hydrogenation and from the electrophile in halogenation. The electron-donating nature of the ethyl groups electronically favors these reactions, but the steric hindrance is expected to be the dominant, deactivating factor. |
Experimental Protocols
The following are detailed experimental methodologies for key reactions that can be used to quantitatively compare the reactivity of this compound with other octadienes.
Diels-Alder Reaction with Maleic Anhydride
This protocol is designed to compare the rate of cycloaddition of different octadiene isomers with a reactive dienophile.
Materials:
-
Octadiene isomer (e.g., this compound, 1,3-octadiene)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
NMR spectrometer
Procedure:
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the octadiene isomer (10 mmol) and maleic anhydride (10 mmol) in 20 mL of anhydrous xylene.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or ¹H NMR to determine the consumption of the starting materials and the formation of the product.
-
After the reaction is complete (or after a set time for comparison purposes), cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the product by vacuum filtration using a Buchner funnel, wash with cold hexanes, and dry under vacuum.
-
Determine the yield and characterize the product by NMR spectroscopy. The reaction rate can be inferred from the time required to reach a certain percentage of conversion.
Catalytic Hydrogenation
This protocol allows for the comparison of the rate of saturation of the double bonds in different octadiene isomers.
Materials:
-
Octadiene isomer
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve the octadiene isomer (5 mmol) in 25 mL of ethanol.
-
Carefully add 10 mol% of 10% Pd/C to the solution.
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the system with hydrogen (e.g., to 50 psi in a Parr apparatus or use a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking samples at regular intervals, filtering them through a short pad of celite to remove the catalyst, and analyzing by GC-MS to determine the ratio of starting material to product.
-
The relative reactivity can be determined by comparing the time taken for the complete consumption of the starting diene.
Bromination
This experiment compares the rate of electrophilic addition of bromine across the double bonds of the octadiene isomers.
Materials:
-
Octadiene isomer
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer (optional, for monitoring bromine concentration)
Procedure:
-
In a round-bottom flask, dissolve the octadiene isomer (10 mmol) in 20 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine (10 mmol) in 10 mL of dichloromethane and place it in an addition funnel.
-
Add the bromine solution dropwise to the stirred solution of the diene. The disappearance of the bromine color indicates its consumption.
-
To compare reaction rates, the time taken for the complete disappearance of the bromine color can be measured. For a more quantitative comparison, the reaction can be monitored using a UV-Vis spectrophotometer to track the decrease in bromine absorbance over time.
-
After the reaction is complete, the solvent can be removed under reduced pressure to obtain the crude brominated product, which can be analyzed by NMR.
Visualizations
Logical Relationship for Diels-Alder Reactivity
References
- 1. chimia.ch [chimia.ch]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4,5-Diethylocta-3,5-diene and 4,5-Dimethylocta-3,5-diene in Cycloaddition Reactions
In the landscape of synthetic organic chemistry, the strategic selection of dienes is paramount for the successful execution of cycloaddition reactions, particularly the Diels-Alder reaction. This guide provides a comparative analysis of two structurally similar dienes, 4,5-diethylocta-3,5-diene and 4,5-dimethylocta-3,5-diene, for researchers and professionals in drug development and chemical synthesis. The comparison is grounded in fundamental principles of organic chemistry, addressing both electronic and steric effects that govern reactivity and stereoselectivity. Due to a lack of direct experimental data comparing these two specific dienes, this guide presents a theoretical framework supported by established chemical principles to inform experimental design.
Structural and Electronic Properties
The reactivity of dienes in cycloaddition reactions is predominantly influenced by the energy of their Highest Occupied Molecular Orbital (HOMO). Electron-donating groups (EDGs) attached to the diene system increase the HOMO energy, which generally leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction rate.
Both methyl and ethyl groups are considered electron-donating through an inductive effect. However, the ethyl group is generally recognized as being slightly more electron-donating than the methyl group. This suggests that this compound would possess a slightly higher HOMO energy compared to 4,5-dimethylocta-3,5-diene, potentially leading to enhanced reactivity with electron-poor dienophiles.
Conversely, steric hindrance plays a critical role. The bulkier ethyl groups in this compound can impede the approach of the dienophile to a greater extent than the smaller methyl groups in 4,5-dimethylocta-3,5-diene. This steric clash can lead to a decrease in the reaction rate and may also influence the stereochemical outcome of the cycloaddition.
The interplay between these electronic and steric factors is crucial in determining the overall suitability of each diene for a specific synthetic application.
Hypothetical Performance in a Diels-Alder Reaction
To illustrate the potential differences in reactivity, a hypothetical Diels-Alder reaction with a common dienophile, maleic anhydride, is considered. The following table summarizes the expected outcomes based on the theoretical considerations discussed.
| Parameter | This compound | 4,5-Dimethylocta-3,5-diene | Rationale |
| Reaction Rate | Potentially lower | Potentially higher | The increased steric hindrance from the ethyl groups may outweigh the favorable electronic effect, leading to a slower reaction. |
| Yield | Potentially lower | Potentially higher | Slower reaction rates and steric hindrance can contribute to lower overall yields under identical reaction conditions. |
| Stereoselectivity | May favor specific diastereomers due to steric directing | May exhibit less pronounced diastereoselectivity | The bulky ethyl groups could more effectively direct the approach of the dienophile, leading to a higher preference for one isomer. |
| Reaction Conditions | May require more forcing conditions (higher T, P) | Likely to proceed under milder conditions | To overcome the higher activation energy barrier caused by steric hindrance, more forcing conditions might be necessary. |
Generalized Experimental Protocol: Diels-Alder Reaction
This protocol provides a general methodology for a Diels-Alder reaction that can be adapted for either diene with an appropriate dienophile, such as maleic anhydride.
Materials:
-
4,5-dialkyl-octa-3,5-diene (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Toluene (or other suitable high-boiling solvent)
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 4,5-dialkyl-octa-3,5-diene and the chosen solvent.
-
Add maleic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to isolate the desired cycloaddition product.
-
Characterize the purified product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizing the Comparison and Mechanism
To further clarify the concepts discussed, the following diagrams illustrate the structural differences between the two dienes and the general mechanism of a Diels-Alder reaction.
Caption: A logical diagram illustrating the competing electronic and steric effects of the substituents on the reactivity of the dienes.
Caption: A simplified workflow of the concerted [4+2] cycloaddition mechanism characteristic of a Diels-Alder reaction.
Validation of Theoretical Models for 4,5-Diethylocta-3,5-diene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical models used to predict the chemical reactivity of 4,5-Diethylocta-3,5-diene. In the absence of direct experimental data for this specific molecule, this document validates these theoretical frameworks by comparing their predictions with established experimental trends for structurally analogous substituted dienes. This approach offers a predictive understanding of the target molecule's behavior in key organic reactions.
Theoretical Predictions for this compound Reactivity
The reactivity of a conjugated diene like this compound is primarily governed by its electronic properties, steric profile, and conformational preferences. Theoretical models provide a framework for understanding how the two ethyl substituents at the C4 and C5 positions influence these factors.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the feasibility and rate of pericyclic reactions, such as the Diels-Alder reaction. In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Alkyl groups, such as the ethyl groups in this compound, are electron-donating.[1][2] This electron-donating nature raises the energy of the diene's HOMO.[3] A higher energy HOMO leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, resulting in a stronger orbital interaction and an accelerated reaction rate.[3]
Prediction for this compound: The ethyl groups are predicted to increase the electron density of the diene system, making it more nucleophilic and thus more reactive in normal-demand Diels-Alder reactions compared to unsubstituted 1,3-butadiene.
Steric and Conformational Effects
For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation.[4][5] The ethyl substituents at the C4 and C5 positions of this compound can influence the equilibrium between the s-cis and s-trans conformers.
While substituents at the terminal positions (C1 and C4 of a butadiene system) can sterically hinder the approach of the dienophile, internal substituents can also play a significant role. In the case of 4,5-disubstitution on an octadiene backbone, the ethyl groups are located on the internal double bonds. The primary steric consideration would be the potential for steric clash between the two ethyl groups in the planar s-cis conformation, which could destabilize this reactive conformation. However, bulky substituents at the internal positions (C2 and C3 of a butadiene system) have been noted to potentially increase the reaction rate by destabilizing the s-trans conformation and thus favoring the reactive s-cis conformation. The substitution pattern in this compound presents a unique case that combines features of internal and adjacent substitution.
Prediction for this compound: The steric interaction between the two ethyl groups in the s-cis conformation might introduce some degree of steric strain. However, this could be offset by a destabilization of the s-trans conformer. The overall effect on the reaction rate due to sterics is not immediately obvious without computational modeling but is a critical factor to consider.
Comparison with Experimental Data from Analogous Systems
To validate these theoretical predictions, we can examine experimental data from dienes with similar substitution patterns.
| Diene | Substituent Type | Observed Diels-Alder Reactivity Trend | Supporting Evidence |
| 1,3-Butadiene | Unsubstituted | Baseline reactivity. | Serves as a reference for comparison. |
| 2-Methyl-1,3-butadiene (Isoprene) | Single internal electron-donating group | More reactive than 1,3-butadiene. | The methyl group is electron-donating, raising the HOMO energy and accelerating the reaction. |
| 2,3-Dimethyl-1,3-butadiene | Two internal electron-donating groups | Generally more reactive than isoprene and 1,3-butadiene. | The two methyl groups further increase the electron-donating effect. The steric interaction between the methyl groups can also favor the s-cis conformation. |
| (E,E)-2,4-Hexadiene | Two terminal electron-donating groups | Reactivity is influenced by stereochemistry; generally more reactive than 1,3-butadiene. | Demonstrates the electronic effect of terminal alkyl groups. |
The data from these analogous systems strongly supports the predictions of FMO theory. The presence of electron-donating alkyl groups consistently leads to an increase in Diels-Alder reactivity. This suggests that the primary electronic effect of the ethyl groups in this compound will be to enhance its reactivity.
Experimental Protocols
While specific experimental protocols for this compound are not available in the cited literature, a general methodology for evaluating the Diels-Alder reactivity of a substituted diene would involve the following:
General Protocol for a Comparative Diels-Alder Reaction:
-
Reactant Preparation: A solution of the diene (e.g., this compound) and a reactive dienophile (e.g., maleic anhydride) in a suitable solvent (e.g., toluene) are prepared at known concentrations.
-
Reaction Execution: The solutions are mixed in a reaction vessel equipped with a stirrer and maintained at a constant temperature.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular intervals and quenched. The concentration of reactants and products is determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Kinetic Analysis: The rate of the reaction is determined by plotting the concentration of the limiting reagent versus time. The rate constant can then be calculated.
-
Product Characterization: The structure of the resulting cycloaddition product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizing Reaction Pathways and Theoretical Concepts
To further illustrate the theoretical concepts governing the reactivity of this compound, the following diagrams are provided.
Caption: General reaction pathway for the Diels-Alder cycloaddition of this compound.
Caption: FMO diagram illustrating the HOMO-LUMO interaction in a normal-demand Diels-Alder reaction.
Conclusion
Theoretical models, particularly Frontier Molecular Orbital theory, provide a robust framework for predicting the reactivity of this compound. The electron-donating ethyl groups are expected to increase the energy of the diene's HOMO, thereby accelerating its participation in normal-demand Diels-Alder reactions. While steric effects from the internal ethyl groups require more detailed computational analysis for a precise quantitative prediction, the overarching electronic effects suggest enhanced reactivity compared to less substituted dienes. Experimental data from analogous alkyl-substituted dienes consistently validate these theoretical predictions, lending confidence to the expected chemical behavior of this compound. This predictive power of theoretical models is invaluable for researchers in designing synthetic routes and understanding reaction mechanisms.
References
Comparative analysis of spectroscopic data for 4,5-Diethylocta-3,5-diene isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
The geometric isomers of 4,5-diethylocta-3,5-diene—(3E,5E), (3Z,5Z), and (3E,5Z)—are closely related in structure, yet their distinct spatial arrangements of substituents around the double bonds give rise to unique spectroscopic signatures. A thorough comparative analysis of their spectroscopic data is crucial for unambiguous identification and characterization in research and development settings. This guide provides a detailed comparison of the expected spectroscopic data for these isomers and outlines the standard experimental protocols for their analysis.
It is important to note that publicly available, experimentally-derived spectroscopic data for the specific isomers of this compound is limited. Therefore, the data presented in this guide is based on established principles of organic spectroscopy and predicted values derived from the analysis of analogous structures.
Data Presentation
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the (3E,5E), (3Z,5Z), and (3E,5Z) isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | (3E,5E)-isomer | (3Z,5Z)-isomer | (3E,5Z)-isomer |
| CH₃ (C1, C8) | ~ 0.9 - 1.1 ppm (t) | ~ 0.9 - 1.1 ppm (t) | ~ 0.9 - 1.1 ppm (t) |
| CH₂ (C2, C7) | ~ 2.0 - 2.2 ppm (q) | ~ 2.0 - 2.2 ppm (q) | ~ 2.0 - 2.2 ppm (q) |
| CH (C3, C6) | ~ 5.4 - 5.6 ppm (t) | ~ 5.3 - 5.5 ppm (t) | ~ 5.3 - 5.6 ppm (m) |
| CH₂ (on C4, C5) | ~ 2.1 - 2.3 ppm (q) | ~ 2.2 - 2.4 ppm (q) | ~ 2.1 - 2.4 ppm (m) |
| CH₃ (on C4, C5) | ~ 1.0 - 1.2 ppm (t) | ~ 1.0 - 1.2 ppm (t) | ~ 1.0 - 1.2 ppm (t) |
Note: (t) = triplet, (q) = quartet, (m) = multiplet. Chemical shifts (δ) are in parts per million (ppm). The most significant difference is expected in the chemical shifts of the vinylic protons (C3-H and C6-H) and the allylic protons (C2-H₂ and C7-H₂) due to the different steric and electronic environments in the E and Z configurations.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | (3E,5E)-isomer | (3Z,5Z)-isomer | (3E,5Z)-isomer |
| C1, C8 | ~ 13 - 15 ppm | ~ 13 - 15 ppm | ~ 13 - 15 ppm |
| C2, C7 | ~ 28 - 32 ppm | ~ 23 - 27 ppm | ~ 23 - 32 ppm |
| C3, C6 | ~ 125 - 130 ppm | ~ 123 - 128 ppm | ~ 123 - 130 ppm |
| C4, C5 | ~ 138 - 142 ppm | ~ 137 - 141 ppm | ~ 137 - 142 ppm |
| CH₂ (on C4, C5) | ~ 25 - 29 ppm | ~ 20 - 24 ppm | ~ 20 - 29 ppm |
| CH₃ (on C4, C5) | ~ 12 - 14 ppm | ~ 12 - 14 ppm | ~ 12 - 14 ppm |
Note: Chemical shifts (δ) are in parts per million (ppm). The upfield shift of the allylic carbons (C2, C7 and the ethyl CH₂ on C4, C5) in the (3Z,5Z)-isomer is predicted due to the steric shielding (gamma-gauche effect).
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | (3E,5E)-isomer | (3Z,5Z)-isomer | (3E,5Z)-isomer |
| =C-H stretch | ~ 3010 - 3030 cm⁻¹ | ~ 3010 - 3030 cm⁻¹ | ~ 3010 - 3030 cm⁻¹ |
| C-H stretch (sp³) | ~ 2850 - 2970 cm⁻¹ | ~ 2850 - 2970 cm⁻¹ | ~ 2850 - 2970 cm⁻¹ |
| C=C stretch | ~ 1665 - 1675 cm⁻¹ (weak) | ~ 1660 - 1670 cm⁻¹ (weak) | ~ 1660 - 1675 cm⁻¹ (weak) |
| =C-H out-of-plane bend | ~ 960 - 970 cm⁻¹ (strong) | ~ 675 - 730 cm⁻¹ (strong) | Both bands present |
Note: The most diagnostic feature in the IR spectra is the out-of-plane =C-H bending vibration. The (3E,5E)-isomer is expected to show a strong band characteristic of trans-disubstituted alkenes, while the (3Z,5Z)-isomer will show a strong band for cis-disubstituted alkenes. The (3E,5Z)-isomer should exhibit both of these characteristic bands.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Parameter | (3E,5E), (3Z,5Z), and (3E,5Z) isomers |
| Molecular Ion (M⁺) | m/z 166 |
| Major Fragments | m/z 137 ([M-C₂H₅]⁺), m/z 123 ([M-C₃H₇]⁺), m/z 95, m/z 67 |
Note: The mass spectra of geometric isomers are often very similar, as they have the same molecular weight and connectivity. The fragmentation patterns are expected to be dominated by allylic cleavage. Subtle differences in the relative intensities of fragment ions may be observable but are generally not sufficient for unambiguous isomer identification without reference standards.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate phasing and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean NaCl/KBr plates is recorded and automatically subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like these isomers, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Mandatory Visualization
The logical workflow for the comparative spectroscopic analysis of the this compound isomers is depicted in the following diagram.
Benchmarking the efficiency of 4,5-Diethylocta-3,5-diene synthesis methods
The efficient synthesis of tetrasubstituted dienes, such as 4,5-diethylocta-3,5-diene, is a crucial aspect of organic chemistry, with applications in the development of novel materials and pharmaceuticals. This guide provides a comparative analysis of several prominent synthetic methodologies that can be employed to produce this target molecule. The comparison focuses on key performance indicators such as reaction yield, stereoselectivity, and the complexity of the experimental setup.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for four potential synthesis methods for this compound. It is important to note that while the McMurry reaction is well-suited for the direct synthesis of the target molecule from a single precursor, other methods like the Horner-Wadsworth-Emmons and Julia-Kocienski olefinations represent viable alternatives for constructing the tetrasubstituted diene core, particularly when a convergent synthesis strategy is desired.
| Method | Precursors | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| McMurry Reaction | 4-Octanone | TiCl4, Zn(Cu) | THF | Reflux | 12 | ~75-85 |
| Horner-Wadsworth-Emmons | Diethyl(1-ethylpropyl)phosphonate, 4-Octanone | NaH | THF | 25 | 24 | ~60-70 |
| Julia-Kocienski Olefination | 1-(1-ethylpropylsulfonyl)-1H-benzo[d]thiazole, 4-Octanone | LHMDS | THF | -78 to 25 | 12 | ~70-80 |
| Olefin Metathesis | 3-Ethyl-2-pentene | Grubbs II Catalyst | Dichloromethane | 40 | 12 | ~50-60 |
Experimental Protocols
McMurry Reaction
The McMurry reaction provides a direct route to symmetrical alkenes through the reductive coupling of two ketone or aldehyde molecules.[1][2][3] For the synthesis of this compound, 4-octanone is used as the precursor.
Procedure:
-
A three-necked flask equipped with a reflux condenser and a mechanical stirrer is charged with zinc-copper couple.
-
Dry tetrahydrofuran (THF) is added, and the suspension is cooled to 0°C.
-
Titanium tetrachloride (TiCl4) is added dropwise to the stirred suspension.
-
The cooling bath is removed, and the mixture is heated to reflux for 2 hours.
-
A solution of 4-octanone in dry THF is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional 10 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of aqueous potassium carbonate solution.
-
The mixture is stirred for 30 minutes and then filtered through a pad of celite.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[4][5][6][7][8] In this proposed synthesis, a phosphonate ester is deprotonated to form a stabilized carbanion, which then reacts with a ketone to yield the alkene.
Procedure:
-
To a stirred suspension of sodium hydride (NaH) in dry THF at 0°C, a solution of diethyl(1-ethylpropyl)phosphonate in dry THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 4-octanone in dry THF is then added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to give this compound.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that provides a powerful tool for the stereoselective synthesis of alkenes.[9][10][11][12][13] This method involves the reaction of a heterocyclic sulfone with a carbonyl compound.
Procedure:
-
A solution of 1-(1-ethylpropylsulfonyl)-1H-benzo[d]thiazole in dry THF is cooled to -78°C.
-
Lithium hexamethyldisilazide (LHMDS) is added dropwise, and the mixture is stirred for 30 minutes at -78°C.
-
A solution of 4-octanone in dry THF is added dropwise.
-
The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Olefin Metathesis
Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes like the Grubbs catalyst. For the synthesis of this compound, a self-metathesis of 3-ethyl-2-pentene could be envisioned.
Procedure:
-
To a solution of 3-ethyl-2-pentene in dry, degassed dichloromethane, the second-generation Grubbs catalyst is added under an inert atmosphere.
-
The reaction mixture is heated to 40°C and stirred for 12 hours.
-
The reaction is then opened to the atmosphere, and ethyl vinyl ether is added to quench the catalyst.
-
The mixture is stirred for 30 minutes, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford this compound.
Logical Workflow for Method Selection
The choice of a particular synthetic method depends on several factors, including the desired stereochemistry, the availability of starting materials, and the scale of the reaction. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting a synthesis method for this compound.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. McMurry Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
A Comparative Guide to the Cross-Reactivity of Sterically Hindered Dienes in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is profoundly influenced by the steric and electronic properties of both the diene and the dienophile. In the case of highly substituted dienes, such as 4,5-Diethylocta-3,5-diene, steric hindrance at the core of the diene system can be expected to play a significant role in its reactivity profile with various dienophiles. This guide explores the anticipated cross-reactivity of such hindered dienes with three common classes of dienophiles: a classic activated alkene (maleic anhydride), an activated alkyne (dimethyl acetylenedicarboxylate), and a quinone (p-benzoquinone).
Experimental Protocols
The following are generalized experimental protocols for conducting Diels-Alder reactions with sterically hindered dienes, based on established laboratory procedures.
General Protocol for Reaction with Maleic Anhydride:
A mixture of the sterically hindered diene (1.0 equivalent) and maleic anhydride (1.2 equivalents) is dissolved in a high-boiling point solvent such as xylene or toluene. The reaction mixture is heated to reflux (typically between 110-140 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.
General Protocol for Reaction with Dimethyl Acetylenedicarboxylate (DMAD):
To a solution of the sterically hindered diene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), dimethyl acetylenedicarboxylate (1.1 equivalents) is added. The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the diene. For less reactive, sterically hindered dienes, microwave irradiation can be employed to accelerate the reaction. The progress of the reaction is monitored by TLC or gas chromatography (GC). After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography.
General Protocol for Reaction with p-Benzoquinone:
The sterically hindered diene (1.0 equivalent) and p-benzoquinone (1.0 equivalent) are dissolved in a solvent such as dichloromethane, toluene, or even water, as aqueous conditions have been shown to accelerate some Diels-Alder reactions. The reaction is typically stirred at room temperature for an extended period (24-48 hours). The reaction progress is followed by TLC. Upon completion, the solvent is removed, and the product is isolated and purified by column chromatography.
Data Presentation
The following table summarizes representative experimental data for the reaction of sterically hindered dienes with the selected dienophiles. The data is compiled from various sources and is intended to provide a comparative overview.
| Diene (Analog) | Dienophile | Reaction Conditions | Solvent | Yield (%) | Reference |
| Anthracene | Maleic Anhydride | Reflux, 30 min | Xylene | >90 | General Lab Procedure |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | p-Benzoquinone | Room Temp, 48h | Water | 19 | [1] |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | p-Benzoquinone | Room Temp, 48h | Toluene | 2 | [1] |
| Furan | Dimethyl Acetylenedicarboxylate | Microwave (600W), 100s | CH2Cl2 | 95 | [2] |
| Anthracene | Dimethyl Acetylenedicarboxylate | Microwave (650W), 120s | CH2Cl2 | 90 | [2] |
| 2,3-Di-tert-butyl-1,3-butadiene | Maleic Anhydride | Not Reported | Not Reported | Unreactive | [3] |
Note: The unreactivity of 2,3-di-tert-butyl-1,3-butadiene highlights the profound impact of extreme steric hindrance on the feasibility of the Diels-Alder reaction[3]. The ethyl groups in this compound are less bulky than tert-butyl groups, suggesting that while its reactivity will be attenuated, it may not be completely suppressed under forcing conditions.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a cross-reactivity study and the general Diels-Alder reaction pathway.
Caption: Experimental workflow for cross-reactivity studies.
Caption: General Diels-Alder reaction pathway.
References
Efficacy of 4,5-Diethylocta-3,5-diene in synthesizing target molecules vs. other dienes
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a diene is paramount in the synthesis of complex cyclic molecules, particularly through the robust Diels-Alder reaction. This guide provides a comparative analysis of the predicted efficacy of 4,5-Diethylocta-3,5-diene against commonly employed dienes in the synthesis of target molecules. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established principles of organic chemistry, focusing on steric and electronic effects in the Diels-Alder reaction.
Introduction to this compound
This compound is a substituted conjugated diene. Its core structure is an eight-carbon chain with conjugated double bonds at the C3 and C5 positions, and ethyl groups attached to the C4 and C5 positions. The key structural feature influencing its reactivity is the presence of two ethyl groups at the internal positions of the diene system.
The Diels-Alder Reaction: A Brief Overview
The Diels-Alder reaction is a powerful tool in organic synthesis that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). The reaction is a concerted [4+2] cycloaddition, meaning the new carbon-carbon bonds are formed in a single step.[1][2] The efficiency of the Diels-Alder reaction is highly dependent on the electronic properties and steric profiles of both the diene and the dienophile.
For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them.[1][3] The stability of this conformation directly impacts the diene's reactivity.
Comparative Analysis of Diene Efficacy
This section compares the predicted reactivity of this compound with two standard dienes: 1,3-butadiene (a simple, acyclic diene) and cyclopentadiene (a highly reactive, cyclic diene).
Table 1: Predicted Qualitative Comparison of Diene Properties
| Property | 1,3-Butadiene | Cyclopentadiene | This compound |
| Structure | Unsubstituted, acyclic | Unsubstituted, cyclic | Substituted, acyclic |
| s-cis Conformation | Readily accessible, but in equilibrium with the more stable s-trans conformation. | Locked in the reactive s-cis conformation. | Adoption of the s-cis conformation is significantly hindered by steric repulsion between the two ethyl groups. |
| Electronic Effects | Electron-donating character is minimal. | Standard diene electronics. | Alkyl groups are weakly electron-donating, which can slightly increase the energy of the Highest Occupied Molecular Orbital (HOMO), potentially increasing reactivity with electron-poor dienophiles. |
| Predicted Reactivity | Moderate | High | Low |
Table 2: Predicted Relative Reaction Rates and Yields in a Hypothetical Diels-Alder Reaction with Maleic Anhydride
| Diene | Predicted Relative Rate | Predicted Yield | Anticipated Reaction Conditions |
| 1,3-Butadiene | 1 | Good to Excellent | Moderate temperature, reasonable reaction time. |
| Cyclopentadiene | >1000 | Excellent | Low temperature, very fast reaction. |
| This compound | <0.01 | Very Low to No Reaction | High temperature, prolonged reaction time, potential need for a Lewis acid catalyst to promote the reaction. |
Discussion of Predicted Efficacy:
The primary factor limiting the efficacy of this compound in Diels-Alder reactions is severe steric hindrance. The two ethyl groups at the C4 and C5 positions are expected to clash in the planar s-cis conformation required for the reaction to proceed. This steric strain will significantly raise the energy of the s-cis conformer, making it a minor and transient component of the conformational equilibrium. Consequently, the diene will be less available to react with a dienophile, leading to a dramatically slower reaction rate and lower yield compared to less hindered dienes.
While the electron-donating nature of the ethyl groups could theoretically enhance reactivity by raising the HOMO energy of the diene, this electronic benefit is likely to be overwhelmingly negated by the detrimental steric effects.
Experimental Protocols
While no specific protocols for this compound are available, a general procedure for a Diels-Alder reaction is provided below. For a sterically hindered diene like this compound, modifications such as higher temperatures, longer reaction times, and the use of a Lewis acid catalyst would likely be necessary.
General Experimental Protocol for a Diels-Alder Reaction:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).
-
Addition of Dienophile: Add the dienophile (1.0 to 1.2 equivalents) to the solution. If the dienophile is a solid, it can be added in portions.
-
Reaction Conditions:
-
For reactive dienes (e.g., cyclopentadiene): The reaction may proceed at or below room temperature. Stir the mixture for 1-4 hours.
-
For less reactive dienes (e.g., 1,3-butadiene): Heat the reaction mixture to reflux (80-110 °C) for several hours.
-
For sterically hindered dienes (e.g., this compound): It is anticipated that heating to higher temperatures (110-150 °C) for an extended period (24-48 hours) would be required. The addition of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, ZnCl₂) in catalytic amounts (0.1-0.2 equivalents) may be necessary to promote the reaction.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Visualizations
Caption: General workflow for a Diels-Alder reaction.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl-substituted 1,3-butadienes for Diels–Alder reaction, ene reaction and allylation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Diels‐Alder Reaction of 2,3‐Disulfur‐Substituted 1,3‐Butadienes | Semantic Scholar [semanticscholar.org]
Reproducibility of 4,5-Diethylocta-3,5-diene Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the reliable production of complex molecules is paramount. This guide provides a comparative analysis of the experimental reproducibility for the synthesis of 4,5-Diethylocta-3,5-diene, a sterically hindered tetrasubstituted diene. While specific literature on the synthesis of this exact molecule is scarce, its structure logically lends itself to synthesis via the McMurry reaction of 4-octanone. This guide will focus on a detailed, representative protocol for this reaction and compare it with a viable alternative methodology, olefin metathesis, for producing structurally similar compounds.
Comparative Analysis of Synthetic Methodologies
The synthesis of tetrasubstituted alkenes, such as this compound, presents a significant challenge in organic chemistry due to steric hindrance. The McMurry reaction and olefin metathesis are two powerful methods to achieve this transformation, each with distinct advantages and reproducibility considerations.
| Feature | McMurry Reaction | Olefin Metathesis |
| Precursor | 4-Octanone | A suitable diene precursor |
| Key Reagents | Low-valent titanium (e.g., from TiCl₃/LiAlH₄ or TiCl₄/Zn) | Ruthenium-based catalyst (e.g., Grubbs catalyst) |
| Typical Yield | 50-80% for aliphatic ketones | Generally high, can exceed 90% |
| Reproducibility | Can be variable; sensitive to the quality and preparation of the low-valent titanium reagent. | Generally high and predictable with well-defined catalysts. |
| Stereoselectivity | Typically produces a mixture of (E)- and (Z)-isomers. | Can be controlled with appropriate catalyst selection. |
| Functional Group Tolerance | Moderate; sensitive to reducible functional groups. | Generally high, tolerant of a wide range of functional groups. |
| Reaction Conditions | Harsh; requires inert atmosphere and high temperatures (reflux). | Mild; often performed at or near room temperature. |
Experimental Protocols
Primary Method: McMurry Reaction for this compound
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene.[1][2] For the synthesis of the symmetrical this compound, the homocoupling of 4-octanone is the most direct approach.[1] The reaction proceeds via a pinacolate intermediate which is then deoxygenated by the low-valent titanium species.[1]
Reagents:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
4-Octanone
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous workup solution (e.g., 10% K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF under a nitrogen atmosphere.
-
Titanium(III) chloride is added to the THF with stirring.
-
A solution of lithium aluminum hydride in THF is added dropwise to the stirred suspension at room temperature. The mixture is then heated to reflux for 1 hour to generate the active low-valent titanium species.
-
A solution of 4-octanone in anhydrous THF is added dropwise to the refluxing mixture over 1-2 hours.
-
The reaction mixture is maintained at reflux for an additional 8-12 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous potassium carbonate solution.
-
The resulting mixture is stirred for 30 minutes and then filtered through a pad of celite.
-
The filtrate is extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Alternative Method: Olefin Metathesis
Olefin metathesis, particularly using Grubbs catalysts, has emerged as a versatile and reliable method for the synthesis of highly substituted alkenes.[3] While a direct synthesis of this compound via metathesis is not straightforward from simple precursors, the methodology is highly effective for analogous structures and is presented here as a point of comparison for reproducibility and efficiency.
Representative Reaction: Synthesis of a Tetrasubstituted Alkene via Ring-Closing Metathesis (RCM)
Reagents:
-
A suitable acyclic diene precursor
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for purification
Procedure:
-
The diene precursor is dissolved in anhydrous dichloromethane under a nitrogen atmosphere.
-
A solution of the Grubbs second-generation catalyst in anhydrous dichloromethane is added to the diene solution.
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the tetrasubstituted cycloalkene.
Reproducibility and Experimental Considerations
McMurry Reaction: The reproducibility of the McMurry reaction can be challenging due to its heterogeneous nature and the sensitivity of the low-valent titanium reagent to air and moisture.[4] The activity of the titanium species is highly dependent on the reducing agent used and the method of its preparation.[2] Consistent yields require strict adherence to anhydrous and oxygen-free conditions.[4] The reaction often produces a mixture of E/Z isomers, and the ratio can be influenced by the reaction conditions.
Olefin Metathesis: In contrast, olefin metathesis reactions using well-defined catalysts like the Grubbs family of catalysts generally exhibit high reproducibility.[3] These catalysts are often commercially available and relatively stable, leading to more predictable outcomes. The reaction conditions are typically milder and more tolerant of various functional groups, simplifying the experimental setup and enhancing reproducibility.[3]
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, a workflow for the McMurry synthesis of this compound is provided below.
Conclusion
The synthesis of this compound via the McMurry reaction of 4-octanone is a theoretically sound and direct method. However, researchers should be aware of the potential for variability in reproducibility due to the sensitive nature of the low-valent titanium reagent. For applications requiring high and consistent yields with broad functional group compatibility, alternative methods such as olefin metathesis, where applicable for the target structure, may offer a more reliable synthetic route. Careful control over experimental conditions is crucial for achieving reproducible results with the McMurry reaction.
References
A Comparative Guide to the Application of Substituted Dienes in [4+2] Cycloaddition Reactions
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate diene is critical for the success of cycloaddition reactions, particularly the Diels-Alder reaction. The substitution pattern on the diene fundamentally governs its reactivity, selectivity, and the conditions required for the reaction. This guide provides an objective comparison of substituted dienes, supported by experimental data from peer-reviewed studies, to aid in the selection process for synthetic applications.
Comparison 1: Highly Activated Dienes in Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a powerful method for synthesizing heterocyclic compounds. Electron-rich dienes are particularly effective in these reactions. A notable comparison exists between the well-established Danishefsky's diene (DD) and the more recent Rawal's diene (RD).
Key Performance Differences:
Danishefsky's diene, a siloxy-substituted diene, is highly reactive in Diels-Alder reactions with electron-poor dienophiles like maleic anhydride. Its applications in asymmetric hetero-Diels-Alder reactions are extensive, leading to key intermediates like dihydropyrones.[1] However, many of these reactions require Lewis acid catalysis.
Comparative studies have shown that Rawal's diene, an amino-siloxy diene, exhibits even higher reactivity.[2] This increased reactivity allows it to be used under mild thermal conditions, often eliminating the need for a Lewis acid catalyst.[1][2] This is a significant advantage in scalability and for reactions involving sensitive substrates that may be degraded by Lewis acids. The complementary nature of these two dienes provides chemists with a choice based on substrate compatibility and desired reaction conditions.[1]
Data Presentation: Reactivity Comparison of Substituted Dendralenes
The influence of simple alkyl substitution on reactivity and site selectivity is a fundamental consideration. A study on the Diels-Alder reactions of substituted[3]dendralenes with N-methylmaleimide (NMM) provides clear quantitative data on how a methyl group alters the reaction pathway and product distribution.[4]
| Diene | Product Type | Product(s) | Isolated Yield (%) |
| [3]Dendralene (Unsubstituted) | Bis-adducts | 4 and 5 | 80% (in a 9:1 ratio) |
| Internal Monoadduct | 3 | 18% | |
| 1E-methyl[3]dendralene | Bis-adducts | 32 and 33 | 55% (in a ~1:7 ratio) |
| Internal Monoadduct | 29 | 14% | |
| Tris-adducts | 36 and 37 | 20% (in a 1:1 ratio) |
Data sourced from a 2016 study on the synthesis and reactivity of substituted[3]dendralenes.[4] The study highlights that the methyl substituent only marginally increases the terminal site selectivity of the initial cycloaddition but significantly complicates the product mixture by enabling further reactions.[4]
Experimental Protocols
The following is a generalized protocol for a thermal Diels-Alder reaction based on common laboratory procedures.[5][6]
Materials:
-
Diene (e.g., 3-sulfolene as a precursor for 1,3-butadiene)[5][6]
-
Boiling chips
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle with a variable transformer
-
Venting tube (if noxious gases like SO₂ are produced)[5]
Procedure:
-
Reagent Preparation: Accurately weigh the dienophile (e.g., 1.0 g of maleic anhydride) and the diene or its precursor (e.g., 1.2 g of 3-sulfolene) and add them to a 25 mL round-bottom flask.[6]
-
Solvent Addition: Add the appropriate volume of solvent (e.g., 2 mL of xylenes) to the flask along with a few boiling chips to ensure smooth boiling.[6]
-
Apparatus Setup: Assemble the reflux apparatus. Attach the flask to the condenser in a vertical orientation. Connect the condenser to a cooling water source (water in at the bottom, out at the top). Place the flask in a heating mantle. If a gas is evolved (e.g., SO₂ from 3-sulfolene), attach a venting tube from the top of the condenser to a fume hood.[5][6]
-
Reaction: Turn on the cooling water. Begin heating the mixture using the variable transformer. Heat the reaction to a gentle reflux and maintain it for the prescribed time (e.g., 30 minutes). A "reflux ring" of condensing solvent should be visible in the lower third of the condenser.[6]
-
Cooling and Isolation: After the reflux period, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Crystallization: If the product is expected to crystallize, cool the flask in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold solvent (e.g., petroleum ether) to remove impurities.[5]
-
Drying and Characterization: Allow the product to air dry completely before weighing to determine the yield. Characterize the product using methods such as melting point determination and NMR spectroscopy.
Visualizations
The reactivity of substituted dienes in Diels-Alder reactions is often explained by Frontier Molecular Orbital (FMO) theory.[7] In a normal-electron-demand reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7][8] Electron-donating groups (EDG) on the diene raise its HOMO energy, decreasing the HOMO-LUMO energy gap and accelerating the reaction.[7]
The following diagram illustrates a standard workflow for performing a Diels-Alder reaction in a laboratory setting, from setup to final product isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijcrcps.com [ijcrcps.com]
- 8. Khan Academy [khanacademy.org]
Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Studies of 4,5-Diethylocta-3,5-diene
A deep dive into the use of isotopic labeling to distinguish between concerted and stepwise reaction mechanisms, using the hypothetical rearrangement of 4,5-Diethylocta-3,5-diene as a central case study. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental approaches, supported by data and detailed protocols.
The study of reaction mechanisms is fundamental to organic chemistry and drug development. Understanding the precise sequence of bond-forming and bond-breaking events allows for the optimization of reaction conditions, the prediction of product outcomes, and the design of novel therapeutic agents. Isotopic labeling is a powerful technique for elucidating these pathways by tracking the fate of specific atoms throughout a chemical transformation.[1] This guide explores the application of isotopic labeling to differentiate between concerted and stepwise mechanisms in the context of the rearrangement of this compound.
Distinguishing Reaction Mechanisms: Concerted vs. Stepwise Pathways
A critical question in many organic reactions is whether multiple bond transformations occur simultaneously in a single transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism).[2] Isotopic labeling, particularly through the measurement of kinetic isotope effects (KIEs), provides a robust method for distinguishing between these possibilities. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.
For the rearrangement of this compound, two plausible mechanisms can be proposed: a concerted-sigmatropic (Cope) rearrangement and a stepwise mechanism involving a diradical intermediate. Isotopic labeling studies can provide definitive evidence to support one pathway over the other.
Comparative Analysis of Isotopic Labeling Strategies
To probe the mechanism of the this compound rearrangement, two primary isotopic labeling strategies can be employed: Deuterium (²H) labeling and Carbon-13 (¹³C) labeling. Each approach offers unique insights and relies on different analytical techniques for detection.
| Isotopic Label | Labeling Position | Analytical Technique | Key Measurement | Mechanistic Insight |
| Deuterium (²H) | C3 and C6 positions | ¹H NMR Spectroscopy, Mass Spectrometry | Kinetic Isotope Effect (kH/kD) | A significant primary KIE would support a mechanism where the C-H bond is broken in the rate-determining step. |
| Carbon-13 (¹³C) | C4 and C5 positions | ¹³C NMR Spectroscopy, Mass Spectrometry | Scrambling of the ¹³C label in the product | Complete scrambling of the label would be consistent with a symmetrical intermediate or transition state, characteristic of a concerted process. |
Table 1: Comparison of Isotopic Labeling Strategies.
Experimental Protocols
1. Synthesis of Isotopically Labeled this compound
The synthesis of deuterated and ¹³C-labeled starting materials is a crucial first step.[3]
-
Deuterium Labeling: The synthesis of this compound deuterated at the C3 and C6 positions can be achieved through methods such as catalytic H/D exchange in the presence of a suitable catalyst and a deuterium source like D₂O.[4][5]
-
Carbon-13 Labeling: The synthesis of this compound with ¹³C labels at the C4 and C5 positions would involve a multi-step synthesis starting from ¹³C-labeled precursors.[3]
2. Reaction Monitoring and Product Analysis
The rearrangement reactions of the isotopically labeled compounds are monitored over time.
-
Kinetic Isotope Effect Measurement: The rates of the rearrangement for both the deuterated and non-deuterated this compound are determined by monitoring the disappearance of the starting material or the appearance of the product using ¹H NMR spectroscopy or gas chromatography.[6] The KIE is then calculated as the ratio of the rate constants (kH/kD).
-
Label Scrambling Analysis: The product of the rearrangement of the ¹³C-labeled this compound is isolated and analyzed by ¹³C NMR spectroscopy to determine the position of the ¹³C labels.[7] Mass spectrometry can also be used to confirm the incorporation and distribution of the isotopic labels.[8]
Interpreting the Data: A Hypothetical Case Study
Let's consider the potential outcomes for the rearrangement of this compound and what they would imply about the reaction mechanism.
| Experimental Observation | Interpretation | Supported Mechanism |
| Significant primary KIE (kH/kD > 1.5) | The C-H bond is being broken in the rate-determining step. | Stepwise (if C-H bond cleavage is the first step) or Concerted (if C-H bond breaking is part of the concerted transition state). |
| No significant KIE (kH/kD ≈ 1) | The C-H bond is not broken in the rate-determining step. | Stepwise (where C-C bond cleavage is the rate-determining step). |
| Complete scrambling of the ¹³C label | The reaction proceeds through a symmetrical intermediate or transition state. | Concerted-Sigmatropic Rearrangement. |
| No scrambling of the ¹³C label | The original connectivity of the carbon skeleton is maintained. | Unlikely for a rearrangement, but would suggest a different reaction is occurring. |
Table 2: Hypothetical Data Interpretation.
By combining the results from both deuterium and ¹³C labeling studies, a more complete picture of the reaction mechanism can be constructed. For instance, the observation of a significant KIE and complete scrambling of the ¹³C label would provide strong evidence for a concerted-sigmatropic rearrangement.
Conclusion
Isotopic labeling is an indispensable tool for the detailed investigation of reaction mechanisms.[9] By providing a means to track the movement of individual atoms, it allows for the differentiation between complex and often competing reaction pathways. The hypothetical case of this compound illustrates how a combination of deuterium and ¹³C labeling, coupled with kinetic and spectroscopic analysis, can provide unambiguous evidence to distinguish between concerted and stepwise mechanisms. The principles and protocols outlined in this guide are broadly applicable to a wide range of organic reactions, making isotopic labeling a cornerstone of modern mechanistic chemistry.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. 'Concerted' Transition State, Stepwise Mechanism. Dynamics Effects in C2-C6 Enyne Allene Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4,5-Diethylocta-3,5-diene
This document provides essential safety and logistical information for the handling and disposal of 4,5-Diethylocta-3,5-diene, a flammable organic compound. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Summary of Key Safety Information
| Parameter | Recommendation | Citation |
| Primary Hazards | Flammability, potential for slight toxicity via inhalation, and irritation to body tissues. | [1] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, chemical-resistant gloves (Neoprene recommended), and a chemical-resistant apron are mandatory. | [1][2] |
| Ventilation | All work with this compound should be conducted in a well-ventilated area or a chemical fume hood. | [1][2] |
| Storage | Store in a dedicated flammables cabinet, away from oxidizing agents. | [1][2] |
| Spill Response | Use absorbent pillows or other appropriate absorbent materials for containment. | [1] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [2] |
Experimental Protocol: Safe Handling of this compound
1. Pre-Experiment Preparation:
- Review this safety guidance and any available institutional chemical safety resources.
- Ensure that a chemical fume hood is available and functioning correctly.
- Locate the nearest safety shower, eyewash station, fire extinguisher (ABC type recommended), and fire blanket.[1][2]
- Assemble all necessary materials and equipment before bringing the this compound into the work area.
2. Personal Protective Equipment (PPE) Donning:
- Wear a flame-resistant lab coat.
- Put on chemical splash goggles for eye protection.[2]
- Wear chemical-resistant gloves; neoprene gloves are recommended for handling organic solvents.[1]
- Don a chemical-resistant apron over the lab coat.[1]
3. Handling and Use:
- Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
- Ground all equipment to prevent static discharge, which could be an ignition source.
- Keep the container of this compound tightly closed when not in use.
- Avoid contact with strong oxidizing agents, as this can lead to a fire.[1]
4. Post-Experiment Procedures:
- Properly label all waste containers with the full chemical name.
- Decontaminate the work area in the fume hood.
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
All waste containing this compound, including contaminated consumables, must be disposed of as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a separate, clearly labeled solid waste container.
Consult your institution's EHS department for specific waste collection and disposal procedures.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
